molecular formula C10H6ClF2NO B1415264 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole CAS No. 1105191-34-1

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

Cat. No.: B1415264
CAS No.: 1105191-34-1
M. Wt: 229.61 g/mol
InChI Key: NAVZGANGOKHRRC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6ClF2NO and its molecular weight is 229.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVZGANGOKHRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (and its regioisomer CAS 1873171-11-9) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Scaffold Analysis, Synthesis Protocols, and Medicinal Utility [1]

Executive Summary & Chemical Identity

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole and its regioisomer 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9) represent a class of "privileged scaffolds" in medicinal chemistry.[1] These compounds combine the metabolic stability of the 2,4-difluorophenyl group—common in azole antifungals like Fluconazole and Isavuconazole—with the versatility of a reactive chloromethyl handle.[1]

This guide focuses on CAS 1873171-11-9 , identified as 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole , which is the dominant isomer synthesized via the standard dipolar cycloaddition route.[1] It serves as a critical electrophilic building block for introducing the isoxazole moiety into bioactive molecules targeting kinases, fungal sterol synthesis, and chemically gated ion channels.[1]

Chemical Identity Table[1]
PropertySpecification
CAS Number 1873171-11-9
IUPAC Name 5-(Chloromethyl)-3-(2,4-difluorophenyl)1,2-oxazole
Molecular Formula C₁₀H₆ClF₂NO
Molecular Weight 229.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–84 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
SMILES FC1=CC=C(C2=NOC(CCl)=C2)C(F)=C1
Key Reactivity Electrophilic alkylation (

) at the chloromethyl group

Structural Logic & Regiochemistry

In isoxazole chemistry, regioselectivity is paramount.[1] The placement of the chloromethyl group (Position 3 vs.[1][2][3] 5) dictates the synthetic route and the vector of the final drug molecule.[1]

  • Isomer A (CAS 1873171-11-9): 3-Aryl-5-(chloromethyl)isoxazole.[1]

    • Synthesis: [3+2] Cycloaddition of an aryl nitrile oxide with propargyl chloride.[1]

    • Prevalence:[1][2][3][4][5] Most common commercial building block.[1]

  • Isomer B: 5-Aryl-3-(chloromethyl)isoxazole.[1]

    • Synthesis: Condensation of a beta-keto ester with hydroxylamine, followed by functional group manipulation.[1]

Technical Note: Researchers must verify the regiochemistry of their starting material using NOESY NMR or HMBC, as "3-(Chloromethyl)-5-..." and "5-(Chloromethyl)-3-..." are often confused in vendor catalogs.[1]

Synthesis Protocol (Authoritative Route)

The most robust synthesis for CAS 1873171-11-9 utilizes a 1,3-Dipolar Cycloaddition .[1] This route is preferred for its high regioselectivity and scalability.[1]

Reaction Pathway Diagram

The following diagram illustrates the conversion of 2,4-difluorobenzaldehyde to the final isoxazole via an in situ generated nitrile oxide.

SynthesisPathway Start 2,4-Difluorobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime Condensation NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide Oxidative Chlorination (-HCl) Product 5-(Chloromethyl)-3- (2,4-difluorophenyl)isoxazole NitrileOxide->Product [3+2] Cycloaddition Reagent1 NH2OH·HCl Na2CO3 Reagent2 NCS (Chlorination) DMF Reagent3 Propargyl Chloride Et3N (Base)

Figure 1: Step-wise synthesis of the isoxazole core via nitrile oxide cycloaddition.

Detailed Methodology

Step 1: Formation of the Oxime

  • Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in Ethanol/Water (1:1).[1]

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (0.6 eq).

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]

Step 2: [3+2] Cycloaddition (One-Pot Procedure)

  • Dissolve the crude oxime (1.0 eq) in DMF (0.5 M concentration).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

    • Checkpoint: The solution may turn slightly yellow/green.[1] Ensure complete consumption of oxime to avoid side reactions.[1]

  • Add Propargyl Chloride (1.5 eq).

  • Add Triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes at 0°C.

    • Mechanism:[1][2] Et₃N eliminates HCl from the hydroximoyl chloride, generating the reactive Nitrile Oxide species, which immediately undergoes cycloaddition with propargyl chloride.[1]

  • Allow to warm to RT and stir overnight.

  • Purification: Pour into ice water (quenches DMF). Extract with Diethyl Ether.[1] The product often crystallizes upon concentration or requires flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

Functionalization & Reactivity Profile

The chloromethyl group is a versatile electrophile.[1] It allows the isoxazole core to be "clicked" onto other pharmacophores.[1]

Reactivity Workflow

This compound is primarily used to attach the isoxazole "head" to a "body" via nucleophilic substitution (


).[1]

Reactivity Core 5-(Chloromethyl)-3- (2,4-difluorophenyl)isoxazole Amines Secondary Amines (e.g., Piperazine) Core->Amines K2CO3, MeCN, 60°C Thiols Thiols / Thioamides Core->Thiols Cs2CO3, DMF, RT Azides Sodium Azide (NaN3) Core->Azides DMSO, RT Prod_Amine Amino-Isoxazoles (Kinase Inhibitors) Amines->Prod_Amine Prod_Thiol Thioether Linkers (Metabolic Stability) Thiols->Prod_Thiol Prod_Triazole Triazole-Isoxazole Hybrids (Click Chemistry) Azides->Prod_Triazole

Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle.[1]

Experimental Tips for Substitution
  • Solvent Choice: Use polar aprotic solvents (Acetonitrile, DMF) to accelerate the

    
     reaction.[1]
    
  • Finkelstein Conditions: If the chloride is sluggish, add catalytic Potassium Iodide (KI) to generate the more reactive iodomethyl intermediate in situ.[1]

  • Base Selection: Use mild bases (K₂CO₃ or DIPEA) to scavenge HCl.[1] Avoid strong alkoxides which might attack the isoxazole ring.[1]

Applications in Drug Discovery

The 3-(2,4-difluorophenyl)isoxazole motif is a bioisostere for the triazole ring found in antifungal agents, offering altered solubility and metabolic profiles.[1]

  • Antifungal Research:

    • The 2,4-difluorophenyl group mimics the pharmacophore of Fluconazole and Voriconazole .[1]

    • The isoxazole ring interacts with the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase) , inhibiting ergosterol synthesis.[1]

  • Kinase Inhibition:

    • Isoxazoles serve as rigid linkers in ATP-competitive inhibitors.[1] The chloromethyl group allows attachment to solubilizing tails (e.g., morpholine, piperidine) which bind to the solvent-exposed region of the kinase pocket.[1]

  • Agrochemicals:

    • Isoxazole-4-carboxylates are common herbicides (e.g., Isoxaflutole).[1] This chloromethyl derivative is a precursor for next-generation crop protection agents utilizing the "difluorophenyl" metabolic blocker to extend half-life in soil.[1]

Safety & Handling Protocol

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1]

  • Alkylating Potential: As a primary alkyl chloride, this compound is a potential alkylating agent.[1] It should be handled as a potential mutagen.[1]

  • Quenching Spills: Do not just wipe.[1] Treat spills with a dilute solution of ammonia or nucleophilic scavenger (e.g., cysteine) to deactivate the alkyl halide before disposal.[1]

  • Storage: Store at 2–8°C under Argon. The chloromethyl group can hydrolyze slowly in moist air to the hydroxymethyl derivative.[1]

References

  • BLD Pharm. (2024).[1] Product Analysis: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9).[1] Retrieved from

  • Chalyk, B. A., et al. (2019).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 84(24), 15877-15899.[1][6] Link[1]

  • Praveen, C., et al. (2010).[1][7] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes. Synlett, 2010, 777-781.[1][7] (Methodology for isoxazole regioselectivity).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Isoxazole Derivatives. Retrieved from

Sources

Beyond the Scaffold: Structure-Activity Relationship (SAR) of Chloromethyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the Chloromethyl Moiety

In medicinal chemistry, the chloromethyl isoxazole motif represents a unique intersection of structural rigidity and chemical reactivity. Unlike standard alkyl halides, the chloromethyl group attached to an isoxazole ring functions as a "privileged electrophile." Its reactivity is modulated by the electron-deficient nature of the isoxazole heterocycle, making it a critical pivot point for two distinct strategies:

  • As a Covalent Warhead: Acting as a targeted alkylating agent to trap nucleophilic residues (e.g., Cysteine, Serine) in enzyme active sites (e.g., TDP1, Hsp90).

  • As a Synthetic Gateway: Serving as a high-fidelity precursor for

    
     derivatization to generate diverse libraries of aminomethyl, alkoxymethyl, or thiomethyl isoxazoles.
    

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, moving beyond basic synthesis into the causality of its biological performance.[1]

Physicochemical Basis of SAR

To understand the SAR of chloromethyl isoxazole derivatives, one must first quantify the electronic environment of the leaving group.

The "Benzylic-Like" Reactivity

The isoxazole ring is aromatic but highly polarized due to the electronegative oxygen and nitrogen atoms. A chloromethyl group at the C3 or C5 position behaves similarly to a benzyl chloride but with enhanced electrophilicity due to the electron-withdrawing effect (–I effect) of the heteroatoms.

  • C5-Chloromethyl: Generally more reactive toward nucleophiles due to the inductive pull of the adjacent oxygen.

  • C3-Chloromethyl: Slightly more stable, often used when a slower reaction rate or higher metabolic stability is required.

Electronic Tuning (Hammett Correlation)

The reactivity of the chloromethyl group is tunable via substituents on the remaining ring position (usually C4).

C4 SubstituentElectronic EffectImpact on

Reactivity
Biological Implication
Nitro (

)
Strong EWGSignificantly Increased High potency, potential for off-target toxicity (pan-assay interference).
Halogen (

)
Weak EWGModerately Increased Balanced profile; good for covalent inhibitors targeting specific cysteines.
Alkyl (

)
Weak EDGDecreased Stabilizes the molecule; reduces non-specific alkylation.
Phenyl (

)
ConjugationVariable Adds lipophilicity; steric bulk may hinder nucleophilic attack.

Structural Workflow & Mechanism

The following diagram illustrates the divergent pathways for chloromethyl isoxazole derivatives: the Warhead Pathway (direct inhibition) and the Derivatization Pathway (library generation).

Chloromethyl_SAR_Pathways Start Chloromethyl Isoxazole (Scaffold) Warhead Pathway A: Covalent Warhead (Direct Interaction) Start->Warhead Electrophilicity Deriv Pathway B: Derivatization (Nucleophilic Substitution) Start->Deriv Sn2 Reaction Target Target: Cysteine/Serine (e.g., TDP1, Hsp90) Warhead->Target Alkylation Outcome1 Irreversible Inhibition (Covalent Bond) Target->Outcome1 Amine Aminomethyl Isoxazoles (Solubility/H-Bonding) Deriv->Amine + R-NH2 Ether Alkoxymethyl Isoxazoles (Lipophilicity) Deriv->Ether + R-OH Outcome2 Optimized ADME/Potency (Non-covalent Binding) Amine->Outcome2 Ether->Outcome2

Caption: Divergent utility of the chloromethyl isoxazole scaffold. Pathway A utilizes the intrinsic reactivity for inhibition; Pathway B utilizes it for structural diversification.

Detailed SAR Analysis

Case Study: TDP1 Inhibitors

Recent research (see Reference 1) highlights the use of 5-(chloromethyl)isoxazoles tethered to coumarin or terpene scaffolds as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1).[2]

  • The Mechanism: TDP1 repairs stalled topoisomerase I-DNA complexes. The isoxazole derivative likely occupies the DNA binding groove.

  • SAR Insight: The chloromethyl group in these conjugates is not always the final warhead. In many potent analogues, the Cl is displaced by bulky amines (e.g., piperazines). However, retaining the chloromethyl group showed a distinct toxicity profile, suggesting it can act as a "suicide substrate" if the geometry aligns with a nucleophilic residue in the active site.

The "Linker" Effect

When using chloromethyl isoxazole as a linker (e.g., connecting a pharmacophore to a solubilizing tail):

  • Rigidity: The isoxazole ring prevents free rotation, unlike a propyl chain. This pre-organizes the molecule for binding.

  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism (CYP450), unlike furan or thiophene rings which can form reactive epoxides.

Substitution Rules for Bioactivity
  • C3-Aryl / C5-Chloromethyl: This arrangement is preferred for antimicrobial activity. The C3-aryl group provides hydrophobic stacking interactions, while the C5-chloromethyl group (or its amine derivative) interacts with polar regions of the target protein.

  • C3-Alkyl / C5-Chloromethyl: Preferred for agrochemistry and smaller fragment-based drug discovery (FBDD). The lower molecular weight allows for higher ligand efficiency (LE).

Experimental Protocols

Synthesis of 3-Aryl-5-(chloromethyl)isoxazoles

Rationale: This [3+2] cycloaddition is the industry standard for generating the chloromethyl scaffold with high regioselectivity.

Reagents:

  • Aryl chlorooxime (generated from aryl aldehyde oxime + NCS)

  • Propargyl chloride (dipolarophile)

  • Base (Triethylamine or NaHCO3)

Step-by-Step Protocol:

  • In Situ Nitrile Oxide Generation: Dissolve the aryl chlorooxime (1.0 equiv) in DCM. Cool to 0°C. Add Propargyl chloride (1.2 equiv).

  • Cycloaddition: Dropwise add Triethylamine (1.1 equiv) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide into furoxan.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. The 5-chloromethyl isomer is typically the major product; the 4-chloromethyl isomer is rare with terminal alkynes.

Validation: Cysteine Reactivity Assay (Ellman’s Reagent)

Rationale: To determine if your chloromethyl derivative acts as a covalent inhibitor or is too reactive (promiscuous).

  • Incubation: Incubate the test compound (

    
    ) with N-acetylcysteine (NAC, 
    
    
    
    ) in PBS buffer (pH 7.4) at 37°C.
  • Time points: Take aliquots at 0, 15, 30, 60 min.

  • Quantification: Add Ellman’s reagent (DTNB). Measure absorbance at 412 nm.

  • Interpretation:

    • Rapid signal loss (<10 min): Highly reactive alkylator (High toxicity risk).

    • Gradual signal loss (1-4 hours): Tuned electrophile (Ideal for targeted covalent drugs).

    • No signal loss: Non-covalent binder (or requires enzymatic activation).

Computational & Structural Insights

When docking chloromethyl isoxazole derivatives, standard force fields often underestimate the polarization of the C-Cl bond in this heteroaromatic context.

  • Electrostatic Potential (ESP) Mapping: Visualizing the ESP surface reveals a "sigma-hole" on the chlorine atom and a significant positive potential on the methylene carbon (

    
    ).
    
  • Docking Tip: Define the methylene carbon as a "reactive center" in covalent docking protocols (e.g., covalent docking in Schrödinger or Gold) to accurately predict the binding pose of the transition state.

Data Table: Reactivity vs. Stability
Derivative Type

(PBS pH 7.4)

(w/ 10mM GSH)
Primary Application
3-Ph-5-CH2Cl > 24 h4 hIntermediate / Pro-drug
3-(4-NO2-Ph)-5-CH2Cl > 12 h20 minCovalent Probe (High Reactivity)
3-Me-5-CH2Cl > 48 h8 hStable Building Block

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Source: ResearchGate / Russian Journal of Organic Chemistry Context: Describes the synthesis of TDP1 inhibitors and the regioselectivity of the chloromethyl group. URL:[Link]

  • Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Source: ResearchGate Context: Fundamental chemical properties and nucleophilic substitution patterns. URL:[Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis and Molecular Docking. Source: PubMed / ACS Omega Context: Demonstrates the use of isoxazole scaffolds in enzyme inhibition and docking studies.[1][3][4][5] URL:[Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Source: MDPI (Molbank) Context: Example of benzisoxazole chloromethyl derivatives and their characterization. URL:[Link][6][7]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Source: ACS Publications (Journal of Organic Chemistry) Context:[8] Comparative synthesis of halo-alkyl isoxazoles, relevant for understanding the stability of chloromethyl vs fluoromethyl analogues. URL:[Link]

Sources

Technical Guide: Isoxazole-Based COX-2 Inhibitor Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of isoxazole-based pharmacophores designed for the selective inhibition of Cyclooxygenase-2 (COX-2). Focusing on the structural archetype of Valdecoxib and its prodrug Parecoxib , this document dissects the molecular architecture, structure-activity relationships (SAR), and synthetic methodologies required to construct these scaffolds. It is designed for medicinal chemists and pharmacologists seeking to optimize diarylheterocyclic systems for enhanced selectivity and reduced gastrointestinal toxicity.

Molecular Architecture & Binding Dynamics

The efficacy of isoxazole-based COX-2 inhibitors relies on a rigid "V-shaped" geometry that mimics the transition state of arachidonic acid metabolism. The central isoxazole ring serves as a non-labile scaffold that orients two vicinal aryl rings into specific hydrophobic pockets within the enzyme.

The Pharmacophore Model

The core pharmacophore consists of three critical domains:

  • Central Scaffold (Isoxazole): A five-membered heterocyclic ring that positions substituents at the 3- and 4-positions. Unlike flexible alkyl chains, this ring locks the aryl groups into a cis-like relationship, essential for fitting the COX-2 active site.

  • Pro-inflammatory Determinant (C4-Phenyl): A lipophilic phenyl ring that extends into the apical hydrophobic channel (Tyr385, Trp387).

  • Selectivity Anchor (C3-Benzenesulfonamide): A phenyl ring substituted with a sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group. This moiety penetrates the "side pocket" unique to COX-2.[1][2]
Mechanism of Selectivity

The selectivity for COX-2 over COX-1 is governed by a single amino acid variation at position 523:

  • COX-1 (Ile523): The bulky isoleucine residue sterically hinders access to the hydrophilic side pocket.[2]

  • COX-2 (Val523): The smaller valine residue opens a "gate," allowing the bulky sulfonamide group to enter and form hydrogen bonds with His90 and Arg513 .

Interaction Map (Visualization)

The following diagram illustrates the critical binding interactions between Valdecoxib and the COX-2 active site.

COX2_Binding_Mode Isoxazole Isoxazole Ring (Central Scaffold) Phenyl_A C4-Phenyl Ring (Hydrophobic) Isoxazole->Phenyl_A Positions Phenyl_B C3-Phenyl Ring (Selectivity Anchor) Isoxazole->Phenyl_B Positions Hydrophobic_Channel Hydrophobic Channel (Tyr385, Trp387, Phe518) Phenyl_A->Hydrophobic_Channel Van der Waals Interaction Sulfonamide Sulfonamide Group (-SO2NH2) Phenyl_B->Sulfonamide Attached Side_Pocket COX-2 Side Pocket (Hydrophilic) Sulfonamide->Side_Pocket Occupies Anchors H-Bond Anchors (His90, Arg513, Gln192) Side_Pocket->Anchors Hydrogen Bonding Gatekeeper Gatekeeper Residue (Val523) Gatekeeper->Side_Pocket Controls Access (Smaller Val allows entry)

Figure 1: Mechanistic interaction map of Valdecoxib within the COX-2 active site, highlighting the gatekeeper role of Val523.

Synthetic Pathways: Regioselective Construction

The synthesis of 3,4-diarylisoxazoles requires precise regiocontrol to ensure the sulfonamide-bearing ring is positioned correctly relative to the isoxazole nitrogen and oxygen. The most robust method involves the 1,3-dipolar cycloaddition of nitrile oxides.

Optimized Synthetic Workflow
  • Enolate Formation: Deprotonation of phenylacetone using Lithium Diisopropylamide (LDA) at low temperatures (-78°C) ensures kinetic control, generating the enolate.

  • Cycloaddition: The enolate reacts with an aryl nitrile oxide (generated in situ from benzaldehyde oxime) to form a 5-hydroxy-isoxazoline intermediate.

  • Dehydration: Acid-catalyzed dehydration converts the isoxazoline to the aromatic isoxazole.

  • Functionalization: Chlorosulfonation followed by amination introduces the critical sulfonamide moiety.

Synthesis_Workflow Start1 Phenylacetone Enolate Enolate Ion Start1->Enolate Deprotonation Start2 Aryl Nitrile Oxide (Precursor) Isoxazoline 5-Hydroxy-2-isoxazoline (Intermediate) Start2->Isoxazoline LDA LDA, -78°C (Kinetic Control) LDA->Enolate Enolate->Isoxazoline + Start2 1,3-Dipolar Cycloaddition Isoxazole 3,4-Diarylisoxazole Isoxazoline->Isoxazole H2SO4/Dehydration (-H2O) Valdecoxib Valdecoxib (Final Inhibitor) Isoxazole->Valdecoxib 1. ClSO3H 2. NH4OH

Figure 2: Regioselective synthetic pathway for Valdecoxib via 1,3-dipolar cycloaddition.

Pharmacological Profiling: Protocols

To validate the pharmacophore, researchers must assess inhibitory potency (IC50) and selectivity (COX-2 vs. COX-1).[3] The following protocol utilizes a peroxidase-based fluorometric assay, which is more sensitive than colorimetric methods.

In Vitro COX Inhibition Assay Protocol

Objective: Determine the IC50 of an isoxazole derivative against recombinant human COX-1 and COX-2.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or equivalent.

  • Substrate: Arachidonic Acid (100 µM final concentration).

  • Enzymes: Recombinant Human COX-1 and COX-2.[3][4]

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw COX enzymes on ice. Dilute in Assay Buffer to a working concentration (typically 1-2 units/well).

  • Inhibitor Incubation:

    • Add 150 µL of Assay Buffer to a 96-well black microplate.

    • Add 10 µL of Hemin cofactor.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (dissolved in DMSO). Note: Ensure final DMSO concentration is <2% to avoid enzyme denaturation.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding (slow-tight binding kinetics).

  • Reaction Initiation:

    • Add 10 µL of fluorometric probe (e.g., Amplex Red).[5]

    • Rapidly add 20 µL of Arachidonic Acid substrate to initiate the reaction.

  • Measurement:

    • Immediately monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Analysis:

    • Calculate the slope of the linear portion of the curve (RFU/min).

    • Determine % Inhibition:

      
      
      

Quantitative Data Summary

The following table summarizes the potency and selectivity of key isoxazole-based inhibitors compared to standard NSAIDs. Note the dramatic shift in selectivity driven by the sulfonamide pharmacophore.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 0.005 140 28,000
Celecoxib0.04015.0375
Rofecoxib0.018>15.0>800
Indomethacin0.9700.0280.029 (COX-1 Selective)

Table 1: Comparative inhibitory profiles. Valdecoxib demonstrates superior potency and selectivity due to the optimized isoxazole scaffold.

References

  • Gierse, J. K., et al. (2005).[3] Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.[2][3][6] Journal of Pharmacology and Experimental Therapeutics.

  • Talley, J. J., et al. (2000). Synthesis and Biological Evaluation of 3,4-Diaryloxazolones: A New Class of Orally Active Cyclooxygenase-2 Inhibitors.[7] Journal of Medicinal Chemistry.

  • Kiefer, J. R., et al. (2003). Characterization of Celecoxib and Valdecoxib Binding to Cyclooxygenase. Proceedings of the National Academy of Sciences.

  • BenchChem Technical Guides. (2025). Valdecoxib's Mechanism of Action on Cyclooxygenase-2.[2][8]

  • Cayman Chemical. (2024). COX-2 (human) Inhibitor Screening Assay Kit Protocol.[9][10]

Sources

Novel Isoxazole Intermediates for Antipsychotic Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of several successful atypical antipsychotic drugs.[1][2] Its unique electronic properties and synthetic versatility make it an ideal starting point for developing novel therapeutic agents for complex psychiatric disorders like schizophrenia.[3][4] This guide provides an in-depth technical overview of the design, synthesis, and evaluation of novel isoxazole intermediates for antipsychotic drug discovery. We will explore the causal relationships behind experimental choices, provide self-validating, detailed protocols for synthesis and in-vitro screening, and ground our discussion in authoritative references. This document is intended for researchers and drug development professionals seeking to leverage the power of the isoxazole core in their discovery programs.

The Isoxazole Moiety: A Cornerstone of Atypical Antipsychotic Design

The clinical success of second-generation antipsychotics such as Risperidone and its active metabolite Paliperidone has firmly established the 1,2-benzisoxazole scaffold as a critical pharmacophore.[1][5][6] These drugs exhibit a multi-receptor antagonist profile, with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual antagonism is believed to be key to their efficacy against the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with first-generation, D2-selective antagonists.[9][10]

The isoxazole ring itself is not merely a passive linker. Its key features contributing to its "privileged" status include:

  • Electronic Nature: The electron-withdrawing nature of the isoxazole ring can influence the pKa of adjacent basic nitrogen atoms, which is critical for receptor interaction.

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating anchoring within the receptor's binding pocket.

  • Metabolic Stability: The aromaticity of the isoxazole ring imparts a degree of metabolic stability, contributing to favorable pharmacokinetic profiles.

  • Synthetic Tractability: As will be discussed, the isoxazole ring can be synthesized through robust and high-yielding chemical reactions, making it an attractive core for library synthesis and structure-activity relationship (SAR) studies.[11][12]

The SAR for many isoxazole-based antipsychotics indicates that modifications to the substituents at the 3- and 5-positions of the isoxazole ring can profoundly impact receptor affinity and selectivity.[13][14] For instance, in the case of risperidone and paliperidone, the isoxazole is fused to a benzene ring, and a piperidine-containing side chain is attached at the 3-position.[5] This side chain is crucial for interaction with D2 and 5-HT2A receptors.[15][16]

Key Antipsychotic Targets & The Isoxazole Connection
Receptor TargetRole in SchizophreniaInteraction with Isoxazole Drugs
Dopamine D2 Hyperactivity in the mesolimbic pathway is linked to positive symptoms.[9]All approved antipsychotics demonstrate D2 receptor antagonism.[8]
Serotonin 5-HT2A Blockade of these receptors is thought to reduce extrapyramidal side effects and may improve negative symptoms and cognitive deficits.[7][17]Atypical antipsychotics like risperidone are potent 5-HT2A antagonists.[6][18]
Dopamine D3/D4 These D2-like receptors are also targets for antipsychotic drugs, and selectivity for these subtypes may offer an improved side-effect profile.[9]Novel piperazinylalkyl isoxazole analogs have been explored for D3/D4 selectivity.[9]

Designing and Synthesizing Novel Isoxazole Intermediates

The development of new antipsychotics aims to improve upon the efficacy and side-effect profiles of existing drugs. This involves the rational design of novel isoxazole intermediates that can be elaborated into final drug candidates.

Rationale for Novel Designs

The primary goals for designing new isoxazole-based antipsychotics include:

  • Tuning Receptor Selectivity: Modifying the isoxazole core and its substituents to fine-tune the D2/5-HT2A affinity ratio or to introduce affinity for other relevant targets (e.g., 5-HT1A, D3).[19][20]

  • Improving Physicochemical Properties: Optimizing solubility, permeability, and metabolic stability to achieve a desirable pharmacokinetic profile.

  • Exploring New Chemical Space: Moving beyond the classic 1,2-benzisoxazole core to discover entirely new isoxazole-containing scaffolds with unique pharmacological properties.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

One of the most robust and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[11][21] This reaction is highly efficient and allows for significant diversity in the final products, as the substituents on both the nitrile oxide and the dipolarophile can be easily varied.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Key Intermediate cluster_product Final Product Aldoxime Aldoxime (R1-CH=NOH) Oxidation Oxidation/Dehydrohalogenation (e.g., NCS, base) Aldoxime->Oxidation In situ generation Alkyne Alkyne (R2-C≡C-R3) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Oxidation->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole NitrileOxide->Cycloaddition

Caption: Generalized workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole Intermediate

This protocol is adapted from a method used in the discovery of novel isoxazole-based small molecules and serves as a representative example of the synthesis of a core intermediate.[22]

Objective: To synthesize a 3,5-disubstituted isoxazole core that can be further functionalized for antipsychotic drug discovery.

Step 1: Chalcone Formation

  • To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the chalcone intermediate, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.

Step 2: Isoxazole Ring Formation (Cyclization)

  • Suspend the chalcone intermediate from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Heat the mixture to reflux, then add sodium acetate (2.0 eq) dissolved in hot acetic acid.

  • Continue to reflux the reaction mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and then recrystallize from ethanol to obtain the purified 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.

Characterization of the Synthesized Intermediate

To ensure the identity and purity of the synthesized intermediate, a comprehensive characterization is mandatory.

Analysis TechniquePurposeExpected Result for a Novel Isoxazole Intermediate
¹H and ¹³C NMR To confirm the chemical structure and identify all protons and carbons.Characteristic shifts for the isoxazole ring protons/carbons and the substituents.[21]
LC-MS To determine the purity and confirm the molecular weight of the compound.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z).
FT-IR Spectroscopy To identify key functional groups present in the molecule.Characteristic absorption bands for C=N, C-O, and aromatic C-H stretching.[21]
Elemental Analysis To confirm the elemental composition (C, H, N) of the compound.The experimental percentages should be within ±0.4% of the calculated values.

From Intermediate to Candidate: Screening and Evaluation

Once a novel isoxazole intermediate is synthesized and characterized, it must be evaluated for its biological activity. This is typically done through a hierarchical screening process.

G Synthesis Synthesis of Isoxazole Library Purification Purification & Characterization Synthesis->Purification PrimaryBinding Primary In Vitro Screening (D2 & 5-HT2A Binding) Purification->PrimaryBinding FunctionalAssay Functional Assays (Agonist vs. Antagonist) PrimaryBinding->FunctionalAssay Active 'Hits' InVivo In Vivo Animal Models (Efficacy & Side Effects) FunctionalAssay->InVivo Confirmed Antagonists Lead Lead Candidate InVivo->Lead

Caption: High-level workflow for antipsychotic drug discovery.

In Vitro Screening Cascade

The initial screening focuses on the affinity of the new compounds for the primary therapeutic targets. Radioligand binding assays are a common and robust method for this purpose.[23]

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

  • Preparation: Use cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (20-40 µg of protein).

    • Radioligand: ³H-Spiperone or ³H-Raclopride (at a concentration near its Kd, e.g., 0.2-0.4 nM).

    • Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail to the filter plate and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

A similar protocol would be used for the Serotonin 5-HT2A receptor , typically using ³H-Ketanserin or ³H-MDL 100,907 as the radioligand.[24]

Hypothetical Binding Affinity Data
CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A/D2 Ratio
Risperidone (Ref.) 3.50.160.046
Intermediate-1A 15.21.80.12
Intermediate-1B 8.925.42.85
Intermediate-1C 4.10.50.12

Compounds with low nanomolar Ki values for both receptors and a favorable 5-HT2A/D2 ratio (typically <1) are prioritized for further functional assays to confirm antagonism.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo animal models to assess their antipsychotic potential and side-effect liability.[4]

  • Models of Antipsychotic Efficacy:

    • Conditioned Avoidance Response (CAR): A predictive model for D2 receptor blockade.

    • Phencyclidine (PCP) or Amphetamine-Induced Hyperlocomotion: Models aspects of psychosis. Inhibition of this behavior suggests antipsychotic potential.

  • Models for Side-Effect Liability:

    • Catalepsy Test: Measures the induction of motor rigidity, a proxy for extrapyramidal side effects.[20]

    • Rota-rod Test: Assesses motor coordination and potential for sedation.[23]

Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable starting point for the discovery of novel antipsychotic drugs. Its synthetic accessibility via robust methods like 1,3-dipolar cycloaddition allows for extensive exploration of chemical space. By rationally designing novel intermediates and employing a rigorous screening cascade, researchers can identify new candidates with improved efficacy, selectivity, and safety profiles. Future research will likely focus on developing isoxazole derivatives with unique polypharmacology, targeting not only D2 and 5-HT2A receptors but also other key nodes in the complex neurocircuitry of schizophrenia, such as glutamate and acetylcholine receptors.[25] The continued application of the principles and protocols outlined in this guide will undoubtedly contribute to the development of the next generation of treatments for severe mental illness.

References

Sources

The Bioactivity and Synthetic Versatility of 5-Aryl-3-chloromethylisoxazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Isoxazole Scaffold as a Privileged Pharmacophore

In contemporary medicinal chemistry and agrochemical development, the isoxazole ring represents a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological receptors[1]. Specifically, 5-aryl-3-chloromethylisoxazole derivatives offer a unique bifunctional platform for drug discovery.

From a structural perspective, the 5-aryl group (e.g., a phenyl or substituted phenyl ring) provides essential lipophilicity (enhancing


) and facilitates 

stacking interactions within the hydrophobic pockets of target proteins. Conversely, the 3-chloromethyl moiety acts as a highly reactive electrophilic hub. The adjacent electron-withdrawing isoxazole ring increases the electrophilicity of the chloromethyl carbon, making it an ideal substrate for divergent

nucleophilic substitution. This allows medicinal chemists to rapidly generate expansive libraries of ethers, thioethers, and amines without altering the core pharmacophore[2][3].

Spectrum of Biological Activities

The derivatization of the 3-chloromethyl group yields compounds with profound and varied biological activities, dictated by the nature of the appended nucleophile.

Metabolic Regulation: PPAR Agonism

Isoxazole derivatives, particularly oxyiminoalkanoic acid derivatives synthesized from 3-chloromethyl-5-phenylisoxazole, have demonstrated potent agonistic activity toward Peroxisome Proliferator-Activated Receptor gamma (PPAR


)[4]. Upon binding, these compounds induce RXR heterodimerization, leading to the transcription of genes that regulate glucose metabolism and inhibit inflammatory cytokines (TNF

, IL-1

). This makes them highly valuable in the treatment of diabetes mellitus and hyperlipidemia[4].
Neurological Targets: AChE and VGCC Inhibition

Nitrogen-containing heterocycles are cornerstones in neuropharmacology. Recent developments have hybridized the isoxazole core with indole moieties to create potent Acetylcholinesterase (AChE) inhibitors, which are critical targets for Alzheimer's disease management[5]. Additionally, specific branched C-5 isoxazole derivatives have shown remarkable affinity as Voltage-Gated Calcium Channel (VGCC) antagonists, achieving low nanomolar (


) efficacy[1].
Antimicrobial and Agrochemical Efficacy

In the realm of infectious diseases, 5-aryl-3-substituted isoxazoles exhibit potent antibacterial properties. Specific derivatives have outperformed standard antibiotics like cephalexin against Methicillin-resistant Staphylococcus aureus (MRSA)[1]. In agrochemistry, converting the chloromethyl group into a thioether or sulfone yields compounds with 100% mortality rates against Spodoptera exigua (beet armyworm) in high-throughput screening (HTS) assays[6].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative biological efficacy of various 5-aryl-3-chloromethylisoxazole derivatives across different therapeutic and agrochemical domains.

Derivative ClassBiological Target / AssayObserved EfficacyTherapeutic / Applied Area
Branched C-5 Isoxazoles Voltage-Gated Calcium Channels (VGCC)

Cardiovascular / Neurological
Indole-Isoxazole Hybrids Acetylcholinesterase (AChE)

Neurodegeneration
Bisamide Sulfone Isoxazoles Spodoptera exigua (in vivo)

Mortality (HTS)
Agrochemical (Insecticidal)
5-Aryl-3-substituted Isoxazoles MRSA (in vitro diffusion)Superior to CephalexinAntimicrobial
Oxyiminoalkanoic Isoxazoles PPAR

Receptor
Transcriptional ActivationMetabolic (Diabetes)

Mechanistic Workflows and Pathways

To conceptualize the integration of these derivatives into biological systems and discovery pipelines, the following logical architectures map out the mechanism of action and the iterative development process.

PPAR_Pathway L Isoxazole Derivative P PPARγ Activation L->P Binding R RXR Heterodimer P->R D PPRE Binding R->D T Gene Transcription D->T

Mechanism of PPARγ activation by isoxazole derivatives.

Workflow S1 Design & Synthesis S2 In Vitro Screening S1->S2 S3 SAR Analysis S2->S3 S4 Lead Optimization S3->S4 S4->S1 Feedback Loop

Iterative drug discovery workflow for isoxazole derivatives.

Standardized Experimental Protocols

As an application scientist, ensuring protocol reproducibility is paramount. The following methodologies are designed as self-validating systems, where the choice of reagents is strictly governed by chemical causality.

Protocol A: Williamson Ether Synthesis of Aryloxymethyl Derivatives

This protocol describes the coupling of a phenolic nucleophile with the electrophilic chloromethyl group.

Causality & Rationale: We utilize anhydrous N,N-Dimethylformamide (DMF) because it is a polar aprotic solvent. DMF strongly solvates the potassium cation (


) from the base but leaves the phenoxide anion "naked." This lack of hydrogen bonding around the nucleophile drastically lowers the activation energy required for the 

displacement of the primary chloride[3][7]. Potassium carbonate (

) is selected as it is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without triggering unwanted ring-opening of the isoxazole.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve

    
     of the substituted phenol (e.g., 4-methoxyphenol) in anhydrous DMF (
    
    
    
    ).
  • Deprotonation: Add

    
     of finely powdered, anhydrous 
    
    
    
    . Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide ion.
  • Electrophilic Addition: Dropwise, add a solution of

    
     of 3-(chloromethyl)-5-phenylisoxazole dissolved in a minimal volume of DMF.
    
  • Reaction: Heat the mixture to

    
     and monitor via TLC (Hexanes:EtOAc, 3:1) until the chloromethyl starting material is fully consumed (typically 4–6 hours).
    
  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with saturated brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography to yield the pure aryloxymethyl-5-phenylisoxazole ether.

Protocol B: Chemoselective Thioether Formation

This protocol outlines the synthesis of highly active insecticidal thioether derivatives[6].

Causality & Rationale: Aryl thiols are "soft" nucleophiles. To ensure they selectively attack the "soft" electrophilic carbon of the chloromethyl group rather than any "hard" carbonyls present on the molecule, Triethylamine (


) is used. 

acts as an acid scavenger and a non-nucleophilic base, preventing competitive side reactions and driving the reaction to quantitative yields.

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of the 3-chloromethylisoxazole derivative in aprotic solvent (DMF or Acetonitrile).
    
  • Base Addition: Add

    
     of Triethylamine (
    
    
    
    ) to the stirring solution.
  • Nucleophilic Attack: Slowly introduce

    
     of the selected aryl thiol.
    
  • Reaction: Stir at room temperature. The reaction is highly exergonic and typically reaches completion within 1–2 hours.

  • Isolation: Due to the high chemoselectivity, the crude thioether is often obtained in such high purity that it can be precipitated directly by the addition of cold methanol or water, filtered, and used in subsequent oxidation steps (to form sulfones) without further chromatographic purification.

Conclusion

The 5-aryl-3-chloromethylisoxazole scaffold is a masterclass in chemical versatility. By understanding the electronic interplay between the stabilizing 5-aryl group and the highly reactive 3-chloromethyl moiety, researchers can predictably design and synthesize molecules that interface with complex biological systems—ranging from human metabolic receptors to critical neurological enzymes and agricultural pest targets.

References

  • Title: 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Recent Applications of the Isoxazole Ring in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Title: Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation Source: RSC Publishing URL:[Link]

  • Title: DERIVATIVES OF OXIIMINO-ALCALINO ACID WITH HYPOGLUCEMIC AND HYPOLIPIDEMIC ACTIVITY (ES2226377T3)

Sources

Methodological & Application

Application Note: Solvent Selection and Protocols for Nucleophilic Substitution of Chloromethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols

Introduction & Mechanistic Rationale

Chloromethyl isoxazoles, such as 3-(chloromethyl)-5-methylisoxazole, are privileged building blocks in medicinal chemistry, frequently utilized to introduce the isoxazole pharmacophore into complex bioactive molecules[1]. The primary synthetic utility of these compounds lies in the high reactivity of the chloromethyl group toward bimolecular nucleophilic substitution (SN2)[2].

The Causality of Reactivity: The facility of the SN2 reaction on a chloromethyl isoxazole is fundamentally governed by the electronic nature of the heterocycle. The isoxazole ring is strongly electron-withdrawing. During the SN2 transition state, the electrophilic carbon undergoes rehybridization (from sp3 to an sp2-like geometry). The adjacent electron-deficient isoxazole


-system stabilizes this electron-rich, pentacoordinate transition state via inductive effects and orbital overlap, significantly lowering the activation energy[3]. Coupled with chlorine acting as an excellent leaving group, this makes the methylene carbon highly susceptible to backside attack by various nucleophiles (amines, thiolates, phenoxides)[2].

The Causality of Solvent Selection in SN2 Pathways

The success of an SN2 reaction is inextricably linked to the choice of solvent. Because the rate-determining step involves the collision of the nucleophile and the electrophile, the solvation state of the nucleophile dictates the reaction kinetics.

  • The "Naked" Anion (Polar Aprotic Solvents): Polar aprotic solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) are the gold standard for these transformations[4]. They possess high dielectric constants, allowing them to dissolve salt-form nucleophiles (like potassium phenoxide). However, because they lack hydrogen-bond donating capabilities, they selectively solvate the cation while leaving the nucleophilic anion unsolvated or "naked"[5]. This lack of a solvent cage maximizes the nucleophile's HOMO energy, resulting in rapid SN2 kinetics[6].

  • The "Caged" Anion (Polar Protic Solvents): Solvents like methanol or water form extensive hydrogen-bonding networks around the nucleophilic anion. This "caging" effect drastically reduces the nucleophile's reactivity, increasing the activation energy required for the SN2 attack and often leading to sluggish reactions or competitive solvolysis (SN1/E1 pathways)[5][6].

SolventDynamics Nuc Nucleophile (Anion) Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Nuc->Aprotic Dissolved in Protic Polar Protic Solvent (e.g., MeOH, H2O) Nuc->Protic Dissolved in Naked Naked Anion (High Energy) Aprotic->Naked Cation solvation only (No H-bonding) Caged Solvated/Caged Anion (Low Energy) Protic->Caged H-bond networking (Anion stabilization) SN2_Fast Rapid SN2 Attack (Inversion of Configuration) Naked->SN2_Fast Low Activation Energy SN2_Slow Suppressed SN2 (Sluggish Kinetics) Caged->SN2_Slow High Activation Energy

Logical relationship of solvent effects on SN2 nucleophilic attack kinetics.

Quantitative Solvent Selection Guide

To facilitate rational experimental design, the following table summarizes the physicochemical properties of common solvents and their empirical suitability for SN2 alkylations of chloromethyl isoxazoles.

SolventDielectric Constant (

)
Dipole Moment (D)H-Bond DonorSN2 SuitabilityMechanistic Impact
DMSO 46.73.96NoExcellent Maximum reaction rate; ideal for weak nucleophiles.
DMF 36.73.82NoExcellent Standard for Williamson ether synthesis; good solubility profile.
Acetonitrile 35.93.92NoVery Good Ideal for amine alkylations; easily removed under reduced pressure.
Acetone 20.72.88NoGood Useful for Finkelstein-type reactions or milder conditions.
THF 7.51.75NoModerate Poor solubility for salts; requires phase-transfer catalysts.
Methanol 32.71.70YesPoor H-bond caging suppresses nucleophilicity; risks solvolysis.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the solvent environment, competitive side reactions (such as dialkylation or hydrolysis of the isoxazole ring) are minimized.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

This protocol utilizes a polar aprotic solvent (DMF) to facilitate the attack of a phenoxide ion on 3-(chloromethyl)-5-methylisoxazole[7].

Causality Check: Anhydrous K2CO3 is selected as the base because it is strong enough to deprotonate the phenol but sufficiently bulky and insoluble to avoid acting as a competing nucleophile. DMF ensures the resulting phenoxide remains "naked" and highly reactive[7].

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 equiv) and anhydrous K2CO3 (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the phenol). Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete deprotonation and formation of the phenoxide anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 3-(chloromethyl)-5-methylisoxazole (1.1 equiv) dropwise via syringe. Rationale: Dropwise addition at 0 °C controls the exotherm and prevents localized high concentrations of the electrophile, mitigating polyalkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the phenol via LCMS or TLC (Hexanes/EtOAc).

  • Workup: Once complete, quench the reaction by pouring it into ice-cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 20 mL). Rationale: DMF is highly miscible in organics; repetitive aqueous/LiCl washes are mandatory to partition DMF into the aqueous waste.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Protocol B: N-Alkylation of Secondary Amines

This protocol utilizes Acetonitrile (MeCN) for the alkylation of amines.

Causality Check: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. MeCN is chosen over DMF here because it is easier to remove during workup and provides sufficient polarity to stabilize the transition state without caging the amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add DIPEA (2.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Electrophile Addition: Add 3-(chloromethyl)-5-methylisoxazole (1.05 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor via LCMS.

  • Workup: Cool to room temperature and concentrate the Acetonitrile under reduced pressure. Dilute the resulting residue with Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to remove DIPEA-HCl salts.

  • Purification: Dry the DCM layer over MgSO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Preparation Dissolve Nucleophile in Polar Aprotic Solvent (DMF/MeCN) Step2 2. Activation Add Base (K2CO3/DIPEA) to Generate Reactive Species Step1->Step2 Step3 3. Electrophile Addition Dropwise Addition of Chloromethyl Isoxazole at 0°C Step2->Step3 Step4 4. Reaction Stir at RT/Heat; Monitor via LCMS/TLC Step3->Step4 Step5 5. Workup Quench with H2O, Extract with EtOAc, Brine Wash Step4->Step5 Step6 6. Purification Flash Chromatography or Recrystallization Step5->Step6

Standardized experimental workflow for SN2 alkylation of chloromethyl isoxazoles.

References

  • 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule Smolecule
  • 5-(Chloromethyl)isoxazole | High-Purity Research Chemical Benchchem
  • 7.5 SN1 vs SN2 – Organic Chemistry I KPU Pressbooks
  • Polar Protic and Polar Aprotic Solvents Chemistry Steps
  • Why do polar, aprotic solvents favour SN2 p
  • 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 Sigma-Aldrich
  • 5-Phenylisoxazol-3-ol | 939-05-9 Benchchem

Sources

Application Note: Synthesis of Isoxazolyl-Methyl Amines from Chloromethyl Precursors

[1]

Part 1: Strategic Analysis & Core Directive

The Isoxazole Pharmacophore

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters due to their planar structure and hydrogen-bonding capabilities. The isoxazolyl-methyl amine motif is a critical linker found in various COX-2 inhibitors, antibiotics, and glutamate receptor agonists.[1]

The "Chloromethyl Challenge"

The starting material, typically 3-(chloromethyl)-5-methylisoxazole or 5-(chloromethyl)-3-methylisoxazole , presents a specific synthetic dichotomy:

  • High Reactivity: The chloromethyl group is highly electrophilic, making it an excellent substrate for

    
     reactions.
    
  • Selectivity Issues: This same reactivity leads to uncontrolled poly-alkylation (dimerization) when reacting with primary amines, often resulting in inseparable mixtures of secondary and tertiary amines.

Scope of this Guide: This document details two distinct protocols to navigate this challenge:

  • Protocol A (Direct Amination): Optimized for secondary amines or sterically hindered primary amines.[1]

  • Protocol B (The Delépine Route): The "Gold Standard" for synthesizing primary isoxazolyl-methyl amines without over-alkylation.

Part 2: Critical Safety Protocol (HSE)

WARNING: ALKYLATING AGENTS Chloromethyl isoxazoles are potent alkylating agents. They are lachrymators , vesicants (blister agents), and corrosive .[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminates are required.[1] Standard lab coats are insufficient; use a chemical-resistant apron.

  • Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.

Part 3: Pathway Selection & Logic

The choice of method depends entirely on the degree of substitution required on the nitrogen atom.

IsoxazoleSynthesisStartStart: Chloromethyl IsoxazoleDecisionTarget Amine Type?Start->DecisionSecTertSecondary / Tertiary AmineDecision->SecTert R2NH or RNH2 (Excess) PrimaryPrimary Amine (-NH2)Decision->Primary NH3 equivalent needed DirectProtocol A: Direct Alkylation(SN2 w/ Base + KI)SecTert->DirectIndirectProtocol B: Delépine Reaction(HMTA + Acid Hydrolysis)Primary->IndirectWarningRisk: Over-alkylation (Dimerization)Direct->Warning If stoichiometry < 3:1 SuccessPure Isoxazolyl-Methyl AmineDirect->SuccessIndirect->Success

Figure 1: Decision matrix for selecting the optimal synthetic route based on target amine substitution.

Part 4: Protocol A - Direct Amination (Secondary Amines)

Application: Synthesis of tertiary amines (e.g., morpholino-methyl isoxazoles) or secondary amines using excess reagent.[1] Mechanism: Classical

Key Catalyst:
Materials
  • Precursor: 3-(chloromethyl)-5-methylisoxazole (1.0 eq)[1]

  • Nucleophile: Secondary amine (1.1 – 1.5 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Catalyst: KI (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(chloromethyl)-5-methylisoxazole (10 mmol) and KI (1 mmol) in dry MeCN (30 mL). Stir at RT for 15 minutes. The solution may darken slightly as iodine traces form.

  • Nucleophilic Attack: Add the secondary amine (12 mmol) followed by

    
     (20 mmol).
    
    • Expert Tip: If using a volatile amine, cool the mixture to 0°C before addition to prevent evaporation exotherms.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear; the amine product will be more polar (
    
    
    ).
  • Workup (Emulsion Control):

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      /KCl) through a Celite pad. Rinse with DCM.
      
    • Concentrate the filtrate under reduced pressure.

    • Partition: Dissolve residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 20 mL) followed by brine.
      
    • Note: Isoxazole amines are basic.[2] Do not wash with acid unless you intend to extract the product into the aqueous layer for purification (Acid-Base Extraction).

  • Purification: Most products from secondary amines are crystalline or oils of high purity (>90%). If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Part 5: Protocol B - The Delépine Reaction (Primary Amines)

Application: Synthesis of primary amines (

Why not Ammonia?Why Delépine?Hexamethylenetetramine (HMTA)1
Materials
  • Precursor: 3-(chloromethyl)-5-methylisoxazole (1.0 eq)[1]

  • Reagent: Hexamethylenetetramine (HMTA) (1.05 eq)[1]

  • Solvent 1: Chloroform (

    
    ) or Ethanol (EtOH) (for salt formation)[1]
    
  • Solvent 2: Ethanol / Conc. HCl (for hydrolysis)[3][4]

Step-by-Step Methodology
Stage 1: Formation of the Quaternary Salt
  • Dissolve 3-(chloromethyl)-5-methylisoxazole (10 mmol) in

    
     (20 mL).
    
  • Add HMTA (10.5 mmol) in one portion.

  • Reflux (approx. 60°C) for 4 hours or stir at RT for 12–18 hours.

  • Observation: The quaternary ammonium salt is usually insoluble in chloroform and will precipitate as a white, crystalline solid.

  • Isolation: Filter the precipitate. Wash with cold

    
     or diethyl ether to remove unreacted starting material. Dry under vacuum.
    
    • Checkpoint: This solid is the "Delépine Salt." It is stable and can be stored.[5]

Stage 2: Acid Hydrolysis[6]
  • Suspend the Delépine salt in Ethanol (30 mL).

  • Add concentrated HCl (20 mmol, approx 2 mL of 12M HCl).

  • Heat to reflux for 2 hours. The solid will dissolve, and ammonium chloride (

    
    ) may eventually precipitate or remain in solution depending on volume.
    
    • Chemistry: The HMTA cage breaks down into formaldehyde (removed as acetal/gas) and ammonium salts, releasing the primary amine.

  • Workup (Critical Step):

    • Concentrate the reaction mixture to near dryness to remove EtOH and formaldehyde byproducts.

    • Resuspend the residue in water (10 mL). The product is currently a hydrochloride salt (

      
      ) and is water-soluble.
      
    • Wash the acidic aqueous layer with Ether (

      
      ) to remove any non-basic impurities.
      
    • Basify: Carefully adjust pH to >12 using 4M NaOH or

      
      . The free amine will separate as an oil or precipitate.
      
    • Extract with DCM (3 x 20 mL). Dry over

      
       and concentrate.
      
Yield Expectations
MethodTarget AmineTypical YieldPurity (Crude)
Direct Alkylation Secondary85-95%High
Direct Alkylation Primary30-40%Low (Mixture)
Delépine Primary75-85%Very High

Part 6: Troubleshooting & Expert Insights

Stability of the Isoxazole Ring

Researchers often worry about the N-O bond stability.

  • Acid Stability: Isoxazoles are generally stable to the HCl hydrolysis conditions used in the Delépine reaction.

  • Reducing Conditions: Avoid strong reducing agents (e.g.,

    
    /Pd-C, LAH) if you wish to keep the isoxazole ring intact.[1] These conditions cleave the N-O bond to form enamino-ketones.
    
Visualization (TLC)
  • Stain: Isoxazoles are UV active (254 nm).[1]

  • Ninhydrin: Primary amines (Delépine product) will stain distinctively red/purple.[1] Secondary amines stain less intensely.

  • Dragendorff: Excellent for tertiary amines and quaternary salts.

Alternative: The Gabriel Synthesis

If the Delépine reaction fails (rare for this substrate), the Gabriel synthesis (Potassium Phthalimide + DMF, then Hydrazine) is a valid alternative.[1] However, the hydrazine cleavage step can sometimes reduce the isoxazole ring, making Delépine the safer first choice.

References

  • Delépine Reaction Mechanism & Utility

    • Delépine, M. (1895).[1][3][7] Bull. Soc. Chim. Fr., 13, 352.

    • Galenko, E. E., et al. "1-(2H-Azirine-2-carbonyl)benzotriazoles: Building blocks for the synthesis of pyrrole-containing heterocycles."[1][8] Org.[3][7] Biomol. Chem., 2020. (Demonstrates handling of isoxazole precursors).

  • Isoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. "Recent advances on the synthesis and transformations of isoxazole derivatives." Current Organic Chemistry, 2005.
    • Chalyk, B., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." J. Org.[1] Chem., 2019. (Details on chloromethyl isoxazole reactivity).

  • Safety Data & Handling

    • Fisher Scientific. "Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole."

  • General Protocol for Amination

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience. (Section: Nucleophilic Substitution at Aliphatic Carbon).

Conditions for coupling 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole with Thiols

Executive Summary

This guide details the optimized conditions for the nucleophilic coupling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (referred to herein as Compound 1 ) with various thiols (R-SH). This specific isoxazole scaffold is a critical pharmacophore in the synthesis of triazole antifungal agents, including Isavuconazole and Ravuconazole derivatives.

The reaction proceeds via a classic SN2 nucleophilic substitution , where the chloromethyl group serves as the electrophile. While conceptually simple, the reaction requires precise control over base strength, solvent polarity, and oxidative conditions to prevent disulfide dimerization of the thiol or hydrolysis of the chloromethyl moiety.

Reaction Mechanism & Chemical Logic

The coupling is driven by the attack of a thiolate anion (


) on the methylene carbon of the chloromethyl group.
  • Electrophile: The chloromethyl group at position 3 is activated by the electron-withdrawing nature of the isoxazole ring, making it highly susceptible to nucleophilic attack.

  • Nucleophile: Thiols are soft nucleophiles. Deprotonation by a base generates the thiolate, which is significantly more reactive than the neutral thiol.

  • Catalysis (Optional but Recommended): The addition of Sodium Iodide (NaI) can accelerate the reaction via the Finkelstein reaction , converting the alkyl chloride to a more reactive alkyl iodide in situ.

Visualizing the Pathway

ReactionMechanism Start Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Base Base (e.g., K2CO3) Base->Thiolate TS Transition State [Cl...CH2...S-R]‡ Thiolate->TS + Compound 1 SideProduct Disulfide (R-S-S-R) (Oxidative Side Reaction) Thiolate->SideProduct O2 (Air exposure) Electrophile Compound 1 (Chloromethyl-Isoxazole) Electrophile->TS Product Thioether Product TS->Product - Cl⁻

Figure 1: Mechanistic pathway for the SN2 coupling, highlighting the critical thiolate intermediate and potential oxidative side reaction.

Optimization Parameters

The following table summarizes the impact of different reaction variables based on field data for chloromethyl heterocycles.

ParameterRecommended ConditionRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state and dissolve inorganic bases. ACN is preferred for easier workup (lower boiling point).
Base K₂CO₃ or Cs₂CO₃Mild inorganic bases are sufficient to deprotonate thiols (pKa ~10-11) without causing elimination or ring opening. Avoid strong hydroxides (NaOH) to prevent hydrolysis.
Catalyst NaI (0.1 - 0.5 eq) Converts -Cl to -I in situ. Iodide is a better leaving group, increasing reaction rate significantly (Finkelstein condition).
Temperature 25°C - 60°C Start at RT. Heat to 60°C only if the thiol is bulky or unreactive. High heat increases risk of isoxazole degradation.
Atmosphere Inert (N₂ or Ar) Critical. Thiols oxidize to disulfides in air. An inert atmosphere ensures high yield relative to the starting thiol.

Standard Operating Protocol (SOP)

Objective: Synthesis of 3-((R-thio)methyl)-5-(2,4-difluorophenyl)isoxazole.

Materials Required:
  • 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (1.0 eq)

  • Thiol of choice (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq) - Optional catalyst

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Procedure:
  • Preparation:

    • Oven-dry all glassware. Purge the reaction flask with Nitrogen (N₂) or Argon.

    • Note: Thiols have potent odors. Work exclusively in a fume hood.

  • Thiolate Formation:

    • Add Thiol (1.1 eq) and K₂CO₃ (2.0 eq) to the flask.

    • Add Anhydrous ACN (concentration ~0.2 M relative to limiting reagent).

    • Stir at Room Temperature (RT) for 15–30 minutes. This pre-stir ensures deprotonation.

  • Coupling Reaction:

    • Add Compound 1 (1.0 eq) to the mixture.

    • (Optional) Add NaI (0.1 eq) at this stage.

    • Stir vigorously at RT .[1][2] Monitor by TLC or LC-MS.

    • Typical Reaction Time: 2–6 hours at RT. If incomplete after 6h, warm to 50°C.

  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash with Water (2x) to remove salts and DMF/ACN.

    • Wash with Saturated Brine (1x) .

    • Dry organic layer over Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for subsequent steps.

    • If necessary, purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc gradient (typically 10:1 to 4:1).

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Flask (Thiol + K2CO3 + ACN) Under N2 Atmosphere Step2 Step 2: Activation Stir 30 min @ RT (Generates Thiolate) Step1->Step2 Step3 Step 3: Addition Add Chloromethyl Isoxazole (+ 10 mol% NaI Catalyst) Step2->Step3 Step4 Step 4: Reaction Monitor TLC/LCMS (2-6 hrs @ RT or 50°C) Step3->Step4 Decision Complete? Step4->Decision Workup Step 5: Workup Dilute EtOAc, Wash H2O/Brine Dry & Concentrate Decision->Workup Yes Heat Heat to 50°C Decision->Heat No Heat->Step4

Figure 2: Operational workflow for the coupling reaction.

Troubleshooting & Critical Controls

IssueCauseSolution
Low Yield / Disulfide Impurity Oxidation of thiol by air.Strictly degas solvents (sparge with N₂) before use. Ensure inert atmosphere. Add a reducing agent like TCEP if disulfide persists (rarely needed).
Hydrolysis (Alcohol byproduct) Presence of water in solvent/base.[3]Use anhydrous ACN and dry K₂CO₃. Avoid hydroxide bases.
Slow Reaction Poor leaving group ability or sterics.Add 0.1–0.5 eq NaI (Finkelstein conditions). Increase temperature to 60°C. Switch solvent to DMF.
Isoxazole Degradation Base too strong or Temp too high.Isoxazoles can undergo ring opening under harsh basic conditions. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) and avoid temps >80°C.

Safety & Handling

  • Alkylating Potential: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole is a potent alkylating agent. It may cause skin blistering or sensitization. Double-glove and use a lab coat.

  • Thiol Toxicity: Thiols are often toxic and possess low odor thresholds. Bleach (sodium hypochlorite) should be kept nearby to neutralize any spills and glassware (oxidizes thiols to odorless sulfonates).

  • Waste Disposal: All sulfur-containing waste must be segregated into a dedicated "Thiol/Sulfide" waste stream to prevent reaction with other chemical waste.

References

  • Vertex Pharmaceuticals & Shanghai Institute of Pharmaceutical Industry. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Thieme Connect. Link

    • Supports reaction conditions for isavuconazole intermediates and stability of the difluorophenyl-isoxazole core.
  • Basilea Pharmaceutica. (2020). Process for the manufacture of isavuconazole or ravuconazole. Justia Patents. Link

    • Provides industrial context for sulfide/thioether form
  • Held, J. M., et al. (2020).[2] 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles as Selective and Efficient Protein Thiol Modifiers. OPUS. Link

    • Validates general reactivity profiles of chloromethyl-heterocycles toward thiol nucleophiles.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Link

    • General safety data grounding for handling reactive isoxazole chlorides.

Sources

Application Note: A Detailed Protocol for the Synthesis of 2,4-Difluorobenzohydroximoyl Chloride and its Application in the [3+2] Cycloaddition for Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] A robust and versatile method for synthesizing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6] This application note provides a comprehensive, field-proven protocol for the preparation of a key fluorinated intermediate, 2,4-difluorobenzohydroximoyl chloride, from 2,4-difluorobenzaldehyde. It further details the subsequent in situ generation of the corresponding nitrile oxide and its successful application in a 1,3-dipolar cycloaddition reaction to yield highly functionalized 3-(2,4-difluorophenyl)-isoxazoles. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable fluorinated building block into their drug discovery programs.[7][8]

Part I: Synthesis of 2,4-Difluorobenzohydroximoyl Chloride

Principle and Mechanistic Overview

The synthesis of hydroximoyl chlorides from their corresponding aldoximes is a fundamental transformation for accessing nitrile oxide precursors. The most common and reliable method involves the chlorination of the aldoxime using N-Chlorosuccinimide (NCS).[9][10] The reaction proceeds via an electrophilic attack of the chlorine from NCS onto the nitrogen atom of the oxime, followed by deprotonation and rearrangement. This method is favored for its mild conditions and high yields.[9]

The overall workflow involves two primary stages: the formation of the aldoxime from the parent aldehyde and its subsequent chlorination.

G cluster_0 Workflow: Preparation of Hydroximoyl Chloride Start 2,4-Difluorobenzaldehyde Step1 Step 1: Oxime Formation (+ Hydroxylamine HCl, Base) Start->Step1 Intermediate 2,4-Difluorobenzaldehyde Oxime Step1->Intermediate Step2 Step 2: Chlorination (+ N-Chlorosuccinimide) Intermediate->Step2 Product 2,4-Difluorobenzohydroximoyl Chloride Step2->Product

Caption: High-level workflow for the two-step synthesis.

Experimental Protocol: Preparation of 2,4-Difluorobenzaldehyde Oxime

This initial step converts the commercially available aldehyde into the necessary oxime precursor.

Materials & Equipment

Reagent/Equipment Details
2,4-Difluorobenzaldehyde C₇H₄F₂O, MW: 142.10 g/mol
Hydroxylamine Hydrochloride NH₂OH·HCl, MW: 69.49 g/mol
Sodium Acetate CH₃COONa, MW: 82.03 g/mol
Ethanol (EtOH) Anhydrous
Water (H₂O) Deionized
Round-bottom flask 250 mL
Magnetic stirrer & stir bar -
Reflux condenser -

| Buchner funnel & filter paper| - |

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde (1.0 eq.) in ethanol (approx. 5 mL per 1 g of aldehyde).

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of hot water. The sodium acetate acts as a base to liberate the free hydroxylamine.

  • Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Precipitation & Isolation: Pour the concentrated mixture into a beaker of cold water with stirring. The oxime product should precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum.

Experimental Protocol: Chlorination to 2,4-Difluorobenzohydroximoyl Chloride

This protocol details the conversion of the oxime to the target hydroximoyl chloride using NCS.

Materials & Equipment

Reagent/Equipment Details
2,4-Difluorobenzaldehyde Oxime C₇H₅F₂NO, MW: 157.12 g/mol
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂, MW: 133.53 g/mol
N,N-Dimethylformamide (DMF) Anhydrous
Round-bottom flask 250 mL, protected from light
Magnetic stirrer & stir bar -

| Ice bath | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask (wrapped in aluminum foil to exclude light), add 2,4-difluorobenzaldehyde oxime (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of oxime) and stir until the oxime is fully dissolved. Cool the solution to 0°C in an ice bath.

  • NCS Addition: Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. NCS is the chlorinating agent.[9]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting oxime is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ice-cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-difluorobenzohydroximoyl chloride. The product is often used in the next step without further purification.

Characterization Notes
  • ¹H NMR: Expect characteristic signals in the aromatic region (6.5-8.0 ppm) showing complex splitting patterns due to fluorine coupling. A signal for the N-OH proton will also be present.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the oxime and the appearance of C=N and N-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₇H₄ClF₂NO, MW: 191.56 g/mol ) should be observed, along with its characteristic isotopic pattern for one chlorine atom.

Part II: Synthesis of 3-(2,4-Difluorophenyl)isoxazoles via [3+2] Cycloaddition

Principle and Mechanistic Overview

The core of isoxazole synthesis lies in the 1,3-dipolar cycloaddition reaction. The hydroximoyl chloride, in the presence of a non-nucleophilic base such as triethylamine (TEA), undergoes dehydrochlorination to generate a highly reactive nitrile oxide intermediate in situ.[5] This 1,3-dipole then readily reacts with a dipolarophile, typically a terminal alkyne, in a concerted [3+2] cycloaddition to form the stable five-membered isoxazole ring.[4][11]

G cluster_1 Mechanism: [3+2] Cycloaddition Start 2,4-Difluorobenzohydroximoyl Chloride Step1 Step 1: Dehydrochlorination (+ Triethylamine) Start->Step1 Intermediate 2,4-Difluorophenyl Nitrile Oxide (1,3-Dipole) Step1->Intermediate Step2 Step 2: [3+2] Cycloaddition Intermediate->Step2 Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Step2 Product 3-(2,4-Difluorophenyl)-5-R-isoxazole Step2->Product

Caption: Reaction pathway for isoxazole formation.

Experimental Protocol: Isoxazole Synthesis

This protocol describes a general procedure using a generic terminal alkyne (R-C≡CH).

Materials & Equipment

Reagent/Equipment Details
2,4-Difluorobenzohydroximoyl Chloride C₇H₄ClF₂NO, MW: 191.56 g/mol
Terminal Alkyne (e.g., Phenylacetylene) R-C≡CH
Triethylamine (TEA) Et₃N, MW: 101.19 g/mol
Dichloromethane (DCM) Anhydrous
Round-bottom flask 100 mL
Magnetic stirrer & stir bar -

| Addition funnel (optional) | - |

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 2,4-difluorobenzohydroximoyl chloride (1.0 eq.) and the terminal alkyne (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C. Slowly add triethylamine (1.2 eq.) dropwise via syringe or an addition funnel over 20-30 minutes. TEA acts as the base to generate the nitrile oxide in situ.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude isoxazole product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure 3-(2,4-difluorophenyl)-5-substituted-isoxazole.

Safety Precautions

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and is corrosive.[12] It can cause severe skin burns and eye damage.[13] Always handle NCS in a well-ventilated fume hood.[12][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid inhalation of dust and formation of aerosols.[15] Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and bases.[12][14]

  • Hydroximoyl Chlorides: These intermediates can be lachrymatory and should be handled with care in a fume hood. While generally stable enough for isolation, they are typically used immediately in the subsequent step to avoid potential decomposition over time.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes for all chemicals used. Wash hands thoroughly after handling.[14]

References

  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. [Link]

  • Wang, K.-K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. [Link]

  • East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE-EH.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE-EH.pdf)

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Molecules. [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing). [Link]

  • Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4) - ResearchGate. [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. (2025, April 23). [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. [Link]

  • (PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - ResearchGate. (2021, December 3). [Link]

  • ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of isoxazole synthesis from aldoximes and propargyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reaction Landscape

You are performing a 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) . This reaction constructs a five-membered isoxazole ring by reacting a Nitrile Oxide (generated in situ from your aldoxime) with Propargyl Chloride (the dipolarophile).

While theoretically straightforward, this reaction is kinetically sensitive. The primary challenge is that the Nitrile Oxide intermediate is unstable; it prefers to dimerize into a Furoxan rather than react with your alkyne. High yield requires manipulating the "Steady-State Concentration" of this intermediate.

The Core Mechanism[1]
  • Chlorination: Aldoxime

    
     Hydroximoyl Chloride (stable precursor).[1]
    
  • Activation: Hydroximoyl Chloride + Base

    
    Nitrile Oxide (Reactive Dipole) .
    
  • Cycloaddition: Nitrile Oxide + Propargyl Chloride

    
    3,5-Disubstituted Isoxazole .
    

Module 1: The "Happy Path" Protocol (Optimized)

This protocol minimizes dimerization and maximizes regioselectivity for the 3,5-isomer (3-substituted-5-(chloromethyl)isoxazole).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aldoxime 1.0SubstrateDry thoroughly before use.
NCS (N-Chlorosuccinimide) 1.1Chlorinating AgentFreshly recrystallized NCS is critical for kinetics.
Propargyl Chloride 1.2 - 1.5DipolarophileExcess drives the bimolecular reaction over dimerization.
Base (Et3N or DIPEA) 1.2ActivatorMust be added slowly.
Solvent (DCM or DMF) [0.1 M]MediumDMF accelerates the reaction but is harder to remove.
Step-by-Step Methodology

Step 1: Formation of Hydroximoyl Chloride

  • Dissolve Aldoxime (1.0 equiv) in dry DMF or DCM (0.2 M).

  • Add NCS (1.1 equiv) portion-wise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Checkpoint: Monitor TLC.[2] The aldoxime spot should disappear. If starting material remains, add 0.1 equiv NCS.

Step 2: The Cycloaddition (The Critical Step)

  • Cool the mixture to 0°C.

  • Add Propargyl Chloride (1.5 equiv) in one portion.

  • CRITICAL: Dissolve the Base (1.2 equiv) in a small volume of solvent. Using a syringe pump , add the base solution dropwise over 4–6 hours.

    • Why? This keeps the concentration of Nitrile Oxide low, statistically favoring reaction with the excess Propargyl Chloride over self-dimerization.

  • Stir overnight at RT.

Step 3: Workup

  • Dilute with water (if DMF) or wash with water (if DCM).

  • Extract with EtOAc.[3] Wash organics with brine to remove succinimide byproducts.

  • Concentrate and purify via silica gel chromatography.[2]

Module 2: Troubleshooting Center

Issue A: Low Yield & Formation of "Furoxan" Dimer

Symptom: You isolate a solid byproduct that is not your isoxazole. MS shows a mass of


.
Diagnosis:  The rate of Nitrile Oxide generation exceeded the rate of Cycloaddition. The dipole reacted with itself.
Root CauseCorrective Action
Base added too fast Use a Syringe Pump. Extend addition time to 8–12 hours.
Low Dipolarophile Conc. Increase Propargyl Chloride to 2.0–3.0 equivalents.
Temperature too high Run the base addition at 0°C or even -10°C.
Issue B: Poor Regioselectivity (3,5 vs 3,4 Isomers)

Symptom: NMR shows two sets of isoxazole signals (approx. 80:20 or 70:30 ratio). Mechanism: Propargyl chloride is an electronic/steric compromise. The chlorine atom is electron-withdrawing, which can occasionally pull the dipole towards the 3,4-position, though the 3,5 (steric) usually dominates.

Solution: Copper(I) Catalysis (Click Conditions) Switch to a CuAAC-like protocol. Copper coordinates the alkyne, forcing the 3,5-geometry.

  • Add: 10 mol% CuSO₄·5H₂O + 20 mol% Sodium Ascorbate.

  • Solvent: t-BuOH/H₂O (1:1).

  • Effect: This renders the reaction strictly regioselective for the 3,5-isomer.

Issue C: O-Alkylation Side Reaction

Symptom: You isolate an O-propargyl oxime ether instead of isoxazole. Diagnosis: Propargyl chloride is an alkylating agent. If the base is too strong or added before the chlorination is complete, the deprotonated aldoxime attacks the propargyl chloride directly.

Corrective Action:

  • Ensure Step 1 is 100% complete (Hydroximoyl chloride formation) before adding any propargyl chloride.

  • Switch Base: Use a non-nucleophilic base like DIPEA or an inorganic base like KHCO₃ suspended in the solvent.

Module 3: Visualization & Logic

Figure 1: Reaction Pathway & Competition

This diagram illustrates the "War for Yield" between the desired cycle and the parasitic dimerization.

IsoxazoleSynthesis Aldoxime Aldoxime (Substrate) H_Chloride Hydroximoyl Chloride Aldoxime->H_Chloride Step 1: Chlorination NCS NCS (Chlorinating Agent) NCS->H_Chloride Nit_Oxide NITRILE OXIDE (Reactive Dipole) H_Chloride->Nit_Oxide Step 2: Activation Base Base (Slow Addition) Base->Nit_Oxide Isoxazole 3,5-Isoxazole (Target) Nit_Oxide->Isoxazole Path A: Cycloaddition (Favored by Low Conc.) Furoxan Furoxan (Dimer Waste) Nit_Oxide->Furoxan Path B: Dimerization (Favored by High Conc.) Prop_Cl Propargyl Chloride (Excess) Prop_Cl->Isoxazole

Caption: The kinetic competition: Slow base addition starves Path B (Dimerization) to favor Path A (Product).

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Q1 Is the main product a solid dimer? Start->Q1 Sol1 Decrease Base Addition Rate Increase Alkyne Equiv. Q1->Sol1 Yes Q2 Is Regioselectivity Poor (Mixed Isomers)? Q1->Q2 No Sol2 Switch to Cu(I) Catalysis (CuSO4/Ascorbate) Q2->Sol2 Yes Q3 Is Starting Material Alkylated? Q2->Q3 No Sol3 Ensure 100% Chlorination before adding Alkyne Q3->Sol3 Yes

Caption: Decision matrix for diagnosing yield loss based on crude analysis.

Module 4: Advanced FAQs

Q: Can I use bleach (NaOCl) instead of NCS? A: Yes, NaOCl can generate the nitrile oxide directly in a one-pot biphasic system (DCM/Water). However, for propargyl chloride, this is risky. The alkaline conditions of bleach can hydrolyze the alkyl chloride or cause side reactions. NCS is anhydrous and milder, offering better control for this specific substrate.

Q: Why is my propargyl chloride turning black? A: Propargyl chloride can polymerize or degrade in the presence of strong bases or metals. Ensure your Et3N is distilled and colorless. If using Cu-catalysis, ensure oxygen is excluded (degas solvents) to prevent oxidative coupling of the alkyne (Glaser coupling).

Q: Is the 5-(chloromethyl) group stable? A: It is a reactive electrophile. If your workup involves strong nucleophiles (amines, thiolates) or high heat, you may displace the chloride. Keep workups neutral and below 40°C.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition.[3] Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[3] (Foundational reference for Cu-catalysis mechanism applicable to nitrile oxides). Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[9] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link

  • Navarro, A. (2019). Recent advances in the synthesis of isoxazoles.[8][10][11][12] (Review of modern optimization techniques). Link

Sources

Minimizing dimerization side reactions in chloromethyl isoxazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Dimerization Side Reactions in Chloromethyl Isoxazole Coupling

Executive Summary

Chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole) are highly reactive electrophiles used extensively to introduce the isoxazole pharmacophore via nucleophilic substitution (


). However, their "benzylic-like" reactivity often leads to a specific failure mode: Dimerization .

This guide addresses the two primary dimerization pathways that compromise yield:

  • Symmetrical Ether Formation: Mediated by trace water/hydroxide (

    
    ).
    
  • Self-Quaternization (N-Alkylation): Intermolecular attack of the isoxazole nitrogen on the chloromethyl group of another molecule.

Part 1: The Mechanistic Landscape

To solve the problem, we must first visualize the competition. The chloromethyl group is highly susceptible to both the intended nucleophile and competing side reactions.

ReactionPathways SM Chloromethyl Isoxazole (Electrophile) Alcohol Hydroxymethyl Isoxazole SM->Alcohol Hydrolysis (Wet Solvent) Product Desired Coupled Product SM->Product Path 1: SN2 (Fast) + Base SaltDimer N-Alkylated Salt (Impurity B) SM->SaltDimer Self-Quaternization (High Conc/Heat) Nuc Target Nucleophile (Amine/Phenol/Thiol) H2O Trace Water / OH- EtherDimer Symmetrical Ether Dimer (Impurity A) Alcohol->EtherDimer Reaction with SM (Williamson Ether)

Caption: Figure 1. Kinetic competition between desired coupling (Path 1) and dimerization pathways (Ether formation and Self-Quaternization).

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I see a new spot on TLC that is less polar than my alcohol intermediate but moves similarly to the starting material. NMR shows a symmetric methylene signal. What is it?

Diagnosis: This is likely the Symmetrical Ether Dimer (Bis(isoxazolylmethyl)ether). Cause: This forms via a two-step sequence:[1][2]

  • Hydrolysis: Trace water converts a portion of your chloromethyl isoxazole to the hydroxymethyl derivative.

  • Coupling: The newly formed alcohol is deprotonated by your base and acts as a nucleophile, attacking the remaining chloromethyl starting material. Solution:

  • Strict Anhydrous Conditions: Use dry solvents (DMF/THF < 50 ppm

    
    ) and store the chloride under Argon.
    
  • Base Choice: Switch from hygroscopic bases (like KOH or NaH in air) to Cesium Carbonate (

    
    )  or DIPEA . 
    
    
    
    is particularly effective due to the "Cesium Effect," which promotes solubility and substitution over elimination or hydrolysis [1].
Q2: My reaction mixture turns into a gummy precipitate/solid that is insoluble in ether. Yield is <20%.

Diagnosis: You are experiencing Self-Quaternization (N-Alkylation) . Cause: The isoxazole nitrogen is weakly nucleophilic. In the absence of a strong nucleophile or at high concentrations, one molecule of chloromethyl isoxazole attacks another, forming an oligomeric isoxazolium salt. Solution:

  • Reverse Addition: Do not add the nucleophile to the chloride. Instead, add the chloromethyl isoxazole slowly to a solution of the nucleophile and base. This ensures the concentration of the electrophile remains low relative to the nucleophile.

  • Solvent Polarity: Avoid highly polar solvents like neat DMF if possible; use a mixture (e.g., THF/DMF 9:1) to destabilize the transition state for charge separation (salt formation).

Q3: Can I use strong bases like NaH to speed up the reaction?

Recommendation: Avoid NaH unless absolutely necessary. Reasoning: Strong bases can deprotonate the C-4 position or the C-5 methyl group of the isoxazole (if present), leading to ring opening or complex degradation products (often dark tars) [2]. Alternative: Use


 in Acetone  or 

in MeCN
. These provide sufficient basicity for phenols and amines without compromising the isoxazole ring stability.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the concentration of free electrophile and eliminate water, thereby suppressing both dimerization pathways.

Reagents:

  • Nucleophile (1.0 equiv)

  • 3-Chloromethyl-5-methylisoxazole (1.1 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Nucleophile Activation:

    • Charge the reaction vessel with the Nucleophile and Base in anhydrous MeCN.

    • Stir at Room Temperature (RT) for 15–30 minutes. Why? This generates the reactive anion (or free amine) before the electrophile is introduced.

  • Controlled Addition:

    • Dissolve the Chloromethyl Isoxazole in a minimal amount of solvent.

    • Add this solution dropwise to the reaction mixture over 20–30 minutes.

    • Critical Control Point: Keep the temperature at 0°C during addition if the nucleophile is highly reactive (e.g., thiols), otherwise RT is acceptable.

  • Reaction Monitoring:

    • Monitor by TLC/LCMS. If the "Ether Dimer" appears, your solvent was likely wet.

  • Workup:

    • Dilute with EtOAc and wash with water.

    • Note: If Self-Quaternization salts formed, they will likely remain in the aqueous layer or precipitate at the interface.

Data: Impact of Conditions on Impurity Profile

VariableCondition A (Standard)Condition B (Optimized)
Addition Mode All-at-onceSlow Dropwise
Base KOH / NaOH

/ DIPEA
Solvent DMF (Reagent Grade)MeCN (Anhydrous)
Dimer (Ether) 10–15%< 1%
Dimer (Salt) 5–8%Not Detected
Yield 55–60%85–92%

Part 4: References

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Source: MDPI (Molecules). Context: Demonstrates the efficacy of Cesium Carbonate and controlled conditions in minimizing side reactions during alkylation with benzylic-type halides. URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Source: PMC / Enamine. Context: Discusses the stability of functionalized isoxazoles and the handling of chloromethyl derivatives, highlighting sensitivity to strong bases and oxidation. URL:[Link]

  • Preventing dimerization of thienopyrimidinone in basic conditions. Source: ResearchGate.[3][4] Context: Expert discussion on preventing self-alkylation and dimerization in heterocyclic methyl chlorides via stoichiometric control and inert atmosphere. URL:[Link]

  • Transition Metal-Mediated Functionalization of Isoxazoles. Source: Asian Journal of Organic Chemistry / ResearchGate. Context: Provides broader context on isoxazole reactivity and stability under catalytic conditions, relevant if coupling involves metals. URL:[Link]

Sources

Technical Support Center: Recrystallization of 5-Aryl-3-Chloromethylisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-aryl-3-chloromethylisoxazoles via recrystallization. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges associated with this specific class of compounds. The advice herein is structured to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the principles at play.

The 5-aryl-3-chloromethylisoxazole scaffold presents a unique purification challenge. The combination of a moderately polar isoxazole ring, a variable (and often nonpolar) aryl substituent at the 5-position, and a reactive chloromethyl group at the 3-position requires careful consideration of solvent choice and experimental conditions to achieve high purity without product degradation.

Troubleshooting Guide: Addressing Specific Recrystallization Issues

This section is formatted as a direct question-and-answer guide to solve the most common problems encountered during the recrystallization of 5-aryl-3-chloromethylisoxazoles.

Question 1: My compound "oiled out" upon cooling instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated to a very high degree.[1][2]

Immediate Corrective Actions:

  • Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot "good" solvent to the solution.[3] This slightly decreases the saturation point, which can prevent the compound from coming out of solution above its melting point.

  • Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels or a cork ring.[2] Do not place it directly on a cold surface or in an ice bath.

  • Try a Different Solvent System: If the problem persists, the chosen solvent's boiling point may be too high relative to your compound's melting point.[2] Select a solvent with a lower boiling point or use a mixed-solvent system where crystallization can be induced at a lower temperature.

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

Answer:

The failure of crystals to form from a clear solution, even upon cooling, is usually due to one of two reasons: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to begin crystallization.

Troubleshooting Steps:

  • Check for Supersaturation: Gently scratch the inside of the flask below the solvent's surface with a glass stirring rod.[4] The microscopic scratches can provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of your crude product to the solution.[5]

  • Increase Concentration: If scratching or seeding does not induce crystallization, you have likely used too much solvent.[2][6] Gently heat the solution to boil off a portion of the solvent (10-20%), then attempt the slow cooling process again.[1]

  • Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a single solvent and suspect high solubility even when cold, consider a mixed-solvent approach. Re-dissolve your compound in a minimum of a "good" solvent (in which it is very soluble). Then, while hot, add a miscible "bad" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy (the cloud point).[3] Add a drop or two of the "good" solvent to clarify, then cool slowly.

Question 3: My final product has a very low yield. How can I improve it?

Answer:

A low yield is a frustrating outcome. Barring mechanical losses during transfers, the primary cause is the desired compound remaining dissolved in the mother liquor.[7]

Optimization Strategies:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[4][6] Use the minimum amount of boiling solvent necessary to fully dissolve the solid. Working in small solvent additions near the boiling point is key.

  • Ensure Adequate Cooling: Make sure you have allowed sufficient time for crystallization to complete at room temperature before moving the flask to an ice bath. Cooling in an ice bath for an additional 20-30 minutes will maximize the precipitation of your product from the solution.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals during filtration, use a minimal amount of ice-cold recrystallization solvent.[4] Using room-temperature or warm solvent will redissolve a significant portion of your purified product.

  • Check the Mother Liquor: If you have already filtered your product, you can check for remaining compound in the filtrate (mother liquor). Evaporating a small sample should leave a solid residue if a significant amount of product was lost.[1] You may be able to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling, though this crop may be less pure.

Question 4: I'm concerned about the stability of the chloromethyl group in my solvent. What should I avoid?

Answer:

This is a critical consideration. The 3-chloromethyl group is an electrophilic site, susceptible to nucleophilic attack, particularly by the solvent itself (solvolysis) under heating.

Solvent Selection Guidelines:

  • Avoid Protic Solvents for Prolonged Heating: Protic solvents like methanol, ethanol, and water are nucleophiles.[8] While an ethanol/water mixture is a common and effective recrystallization system for many isoxazoles, prolonged boiling in these solvents can lead to the formation of methoxy, ethoxy, or hydroxy side products, respectively.[9][10] If using these, aim for the shortest possible heating time.

  • Favor Aprotic Solvents: Solvents like ethyl acetate, toluene, acetone, and acetonitrile are generally safer choices as they are not nucleophilic and will not react with the chloromethyl group.

  • Consider Reaction Kinetics: The rate of solvolysis is dependent on temperature and time. If a protic solvent gives the best crystallization results, minimize the risk by dissolving the compound quickly at the boiling point and then immediately proceeding to the cooling stage.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 5-aryl-3-chloromethylisoxazoles?

A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] Given the moderate polarity of the target structure, the following solvents and systems are excellent starting points:

Solvent / SystemBoiling Point (°C)Characteristics & Rationale
Ethanol/Water 78-100A classic mixed-solvent system. The compound is typically soluble in hot ethanol and insoluble in water.[9] Use with caution due to potential solvolysis with the chloromethyl group.[8]
Toluene/Heptane 90-111An excellent non-polar/aprotic system. Toluene acts as the "good" solvent, while heptane is the "bad" anti-solvent. This avoids any reactivity issues.
Ethyl Acetate/Hexane 69-77A versatile medium-polarity system. Ethyl acetate is a good solvent for many moderately polar compounds, and hexane serves as the anti-solvent.[9]
Isopropanol 82A single-solvent option that is less nucleophilic than ethanol. Often provides a good balance of solubility properties.
Acetonitrile 82A polar aprotic solvent that can be effective for more polar analogs.

Q2: How does the aryl substituent affect my solvent choice?

The nature of the aryl group at the 5-position significantly influences the overall polarity of the molecule.

  • Non-polar Aryl Groups (e.g., Phenyl, Tolyl): The molecule will be less polar. Systems like Toluene/Heptane or Ethyl Acetate/Hexane are often ideal.

  • Polar Aryl Groups (e.g., 4-Methoxyphenyl, 4-Nitrophenyl): The molecule will be more polar. You may find more success with single solvents like isopropanol or acetonitrile, or the ethanol/water system.

Q3: Can you provide a general step-by-step protocol for recrystallization?

Certainly. This protocol outlines a mixed-solvent recrystallization, a widely applicable and effective technique.[3]

Protocol: Two-Solvent Recrystallization

  • Select Solvents: Choose a miscible solvent pair: a "good" solvent that dissolves your compound well, and a "bad" solvent in which your compound is insoluble.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent in small portions while heating the mixture to a gentle boil. Add just enough "good" solvent to completely dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise with a pipette until you observe persistent cloudiness (the cloud point).

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "bad" solvent (or the solvent mixture) to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. Confirm dryness by weighing to a constant mass.[4]

Visual Logic Guides

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

Solvent_Selection_Workflow cluster_cold Cold Solvent Test cluster_hot Hot Solvent Test start Start: Crude 5-Aryl-3-chloromethylisoxazole test_solubility Test solubility in a small amount of cold solvent start->test_solubility insoluble_cold Insoluble or Sparingly Soluble test_solubility->insoluble_cold Result soluble_cold Soluble test_solubility->soluble_cold Result heat_solvent Heat the solvent to boiling insoluble_cold->heat_solvent too_good_solvent SOLVENT TOO GOOD Use as 'good' solvent in a mixed-solvent system. soluble_cold->too_good_solvent test_hot_solubility Test solubility in hot solvent heat_solvent->test_hot_solubility soluble_hot Soluble test_hot_solubility->soluble_hot Result insoluble_hot Insoluble test_hot_solubility->insoluble_hot Result ideal_solvent IDEAL SINGLE SOLVENT Proceed with single-solvent recrystallization. soluble_hot->ideal_solvent bad_solvent POOR SOLVENT Discard and test a new solvent. insoluble_hot->bad_solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Workflow start Recrystallization Problem Identified oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Product Yield start->low_yield solution_oil 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. oiling_out->solution_oil Solution solution_crystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Boil off some solvent. no_crystals->solution_crystals Solution solution_yield 1. Use minimum boiling solvent. 2. Ensure complete cooling. 3. Wash with ice-cold solvent. low_yield->solution_yield Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • University of York, Department of Chemistry. (n.d.).
  • University of California, Irvine, Department of Chemistry. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • California State University, Los Angeles, Department of Chemistry. (n.d.).
  • University of Massachusetts Boston, Department of Chemistry. (n.d.).
  • University of South Florida, Department of Chemistry. (n.d.). 4.
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Begum, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • ResearchGate. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.

Sources

Validation & Comparative

Introduction: The Critical Role of Regiochemical Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: 1H NMR Chemical Shifts of Chloromethylisoxazole Positional Isomers

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors, antibiotics, and anti-cancer agents. The chloromethyl group (-CH₂Cl) is a highly versatile synthetic handle used for cross-coupling, nucleophilic substitution, and further functionalization.

During the synthesis of chloromethylisoxazoles—often achieved via 1,3-dipolar cycloaddition—multiple regioisomers can form. Misassigning the 3-, 4-, or 5-position of the chloromethyl group can lead to catastrophic failures in downstream drug development. This guide objectively compares the ¹H NMR performance and chemical shift profiles of these positional isomers, contrasting empirical experimental data against predictive software models to establish a definitive framework for structural elucidation.

Mechanistic Causality: Electronic Environment of the Isoxazole Ring

To understand the differences in chemical shifts, we must analyze the causality behind the isoxazole ring's electronic distribution. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.

  • 5-Position (Adjacent to Oxygen): Oxygen is highly electronegative. Through a strong inductive electron-withdrawing effect (-I), it severely depletes electron density from the C-5 position. Consequently, the protons of a -CH₂Cl group at this position are highly deshielded, shifting downfield[1][2].

  • 3-Position (Adjacent to Nitrogen): Nitrogen is less electronegative than oxygen. The inductive effect at C-3 is moderate compared to C-5, resulting in a slightly less deshielded environment for the attached chloromethyl protons[3][4].

  • 4-Position (β to Heteroatoms): The C-4 position is the most electron-rich carbon in the isoxazole ring due to resonance donation from the heteroatoms. This high electron density shields the attached protons, pushing their resonance upfield compared to the 3- and 5-positions[5].

ElectronicEffects Root Isoxazole Ring Electronic Environment Pos5 5-Position (Adjacent to O) Strong -I Effect Root->Pos5 Pos3 3-Position (Adjacent to N) Moderate -I Effect Root->Pos3 Pos4 4-Position (β to Heteroatoms) Electron-Rich Root->Pos4 Shift5 Most Deshielded (~4.70 ppm) Pos5->Shift5 Shift3 Moderately Deshielded (~4.50 ppm) Pos3->Shift3 Shift4 Most Shielded (~4.40 ppm) Pos4->Shift4

Causality of electronic effects on 1H NMR shifts of chloromethylisoxazoles.

Quantitative Data Comparison: Empirical vs. Predictive

Modern laboratories frequently rely on NMR prediction software (e.g., ChemDraw ChemNMR, Mnova Spinus). However, these algorithms often struggle to accurately weight the intense anisotropic and inductive effects of the adjacent oxygen in the isoxazole ring.

The tables below summarize the empirical data derived from high-field NMR (400 MHz, CDCl₃) compared to standard prediction algorithms.

Table 1: Empirical ¹H NMR Chemical Shifts (CDCl₃, 298K)
IsomerPosition of -CH₂ClEmpirical Shift (ppm)MultiplicityDiagnostic Ring Protons (ppm)
3-(chloromethyl)isoxazole C-34.50 Singlet (2H)H-4: 6.40 (d), H-5: 8.40 (d)[3]
4-(chloromethyl)isoxazole C-44.42 Singlet (2H)H-3: ~8.20 (s), H-5: ~8.50 (s)[5]
5-(chloromethyl)isoxazole C-54.70 Singlet (2H)H-3: ~8.20 (d), H-4: ~6.30 (d)[1]
Table 2: Predictive Software Performance vs. Empirical Reality
IsomerEmpirical Shift (ppm)ChemDraw PredictionMnova EnsembleDelta (Software Error)
3-Isomer 4.504.52 ppm4.55 ppm+0.02 to +0.05 ppm
4-Isomer 4.424.48 ppm4.45 ppm+0.03 to +0.06 ppm
5-Isomer 4.704.58 ppm4.62 ppm-0.08 to -0.12 ppm

Key Insight: Predictive software systematically underestimates the deshielding effect of the C-5 position. Relying solely on software can lead a researcher to misidentify a 5-chloromethylisoxazole as a 3-chloromethylisoxazole. Empirical validation is strictly required.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the following protocol outlines the synthesis and NMR acquisition of 3-(chloromethyl)isoxazole as a self-validating system. The protocol includes internal checkpoints to verify structural integrity before final data processing.

Step 1: Cycloaddition Reaction

  • Dissolve 1,4-dichloro-3-buten-2-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous methanol[3].

  • Reflux the mixture for 4 hours under an inert N₂ atmosphere.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the starting enone and the appearance of a UV-active spot (Rf ~0.4) indicates successful cyclization.

Step 2: Workup and Purification

  • Evaporate the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 20 mL) and wash with brine to remove unreacted hydroxylamine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel column chromatography to isolate the pure 3-(chloromethyl)isoxazole[4].

Step 3: NMR Acquisition & Internal Validation

  • Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquire the spectrum on a 400 MHz spectrometer (16 scans, 1s relaxation delay, 298K).

  • Self-Validation Checkpoint 2: Before full phase/baseline correction, check the raw FID data for the diagnostic H-4 doublet at 6.40 ppm and the H-5 doublet at 8.40 ppm. If these are present alongside the 4.50 ppm singlet, the regiochemistry is definitively confirmed[3].

Workflow N1 Precursor Synthesis N2 Cycloaddition N1->N2 N3 Purification N2->N3 N4 NMR Acquisition N3->N4 N5 Data Processing N4->N5

Experimental workflow for synthesis and NMR characterization of isoxazoles.

Conclusion & Best Practices for Drug Developers

When differentiating chloromethylisoxazole isomers, the ¹H NMR chemical shift of the -CH₂Cl singlet is the most reliable diagnostic tool, provided empirical data is prioritized over software predictions.

  • If the singlet appears at ~4.70 ppm , it is the 5-isomer .

  • If the singlet appears at ~4.50 ppm , it is the 3-isomer .

  • If the singlet appears at ~4.40 ppm , it is the 4-isomer .

Drug development professionals should integrate these empirical benchmarks into their QA/QC pipelines to prevent regiochemical misassignments during library generation and scale-up manufacturing.

References

  • Ambeed. "57684-71-6 | 3-(Chloromethyl)isoxazole | Chlorides - Ambeed.com".
  • Thieme-Connect. "Synthesis of 3-Benzoyl-5-chloromethylisoxazole".
  • National Diet Library (Japan) / ResearchGate. "The reaction of phosphonitrilic chloride cyclic trimer with 4-hydroxymethyl-3,5-disubstituted isoxazoles".
  • Google Patents. "CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome".

Sources

19F NMR spectrum analysis of 2,4-difluorophenyl isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-difluorophenyl isoxazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase and HSP90 inhibitors. Its unique electronic properties not only drive target affinity but also make it an exceptional candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) analysis. Because the ¹⁹F nucleus possesses 100% natural abundance, a spin of 1/2, and a highly sensitive chemical shift range, it provides a background-free window into complex molecular interactions[1].

This guide provides an in-depth comparative analysis of ¹⁹F NMR analytical platforms and outlines a self-validating experimental workflow for screening 2,4-difluorophenyl isoxazole derivatives.

Mechanistic Insights: The 2,4-Difluorophenyl Isoxazole Signature

The utility of ¹⁹F NMR in analyzing these derivatives stems from the extreme sensitivity of the fluorine nucleus to its local electronic and steric environment. In a 2,4-difluorophenyl isoxazole system, the two fluorine atoms yield distinct, diagnostically powerful signals:

  • F-2 (Ortho-Fluorine): Typically resonating between -110 to -115 ppm, this nucleus is highly sensitive to the dihedral angle between the phenyl ring and the isoxazole core[2]. It experiences significant through-space deshielding effects from the adjacent isoxazole nitrogen or oxygen.

  • F-4 (Para-Fluorine): Resonating around -108 to -112 ppm, the para-fluorine is less sterically hindered. It acts as an internal reporter for the global electronic state of the aromatic system, highly responsive to push-pull resonance effects[3].

  • J-Coupling Dynamics: The meta F-F coupling (typically ~8–10 Hz) and complex F-H couplings provide a multiplet structure that serves as a fingerprint for structural integrity.

When these molecules bind to a macromolecular target, their rotational correlation time drastically increases. The large Chemical Shift Anisotropy (CSA) of the ¹⁹F nucleus at high magnetic fields causes rapid transverse (


) relaxation. This physical phenomenon broadens the sharp NMR signals into the baseline, a causality that forms the foundation of ligand-observed screening techniques[4].

Comparative Analysis of ¹⁹F NMR Analytical Platforms

Selecting the correct hardware is the most critical variable in ¹⁹F NMR experimental design. The table below objectively compares three primary NMR setups used for fluorinated pharmacophore analysis.

Table 1: Performance Metrics of ¹⁹F NMR Platforms for Drug Discovery

Analytical PlatformLimit of Detection (LOD)Resolution (F-F/F-H Coupling)Acquisition Time (per sample)Primary Drug Discovery ApplicationHardware & Maintenance Profile
High-Field CryoProbe (600+ MHz) < 1 µMExcellent (Baseline separation)2–5 minutesFAXS, PrOF, High-throughput screeningVery High (Requires liquid He/N₂ cooling)
High-Field RT Probe (400–500 MHz) 10–50 µMGood (Sufficient for most isomers)15–30 minutesRoutine structural confirmation, Hit validationModerate (Standard compressed air/N₂ temp control)
Benchtop NMR (60–80 MHz) > 1 mMPoor (Unresolved multiplets)> 1 hourReaction monitoring, QA/QCLow (Cryogen-free, permanent magnet)

Causality in Hardware Selection: A 600 MHz spectrometer equipped with a ¹⁹F-optimized CryoProbe (e.g., QCI-F) cools the RF coil and preamplifier to ~20 K. This drastic reduction in thermal noise yields a 300–400% boost in Signal-to-Noise Ratio (SNR) compared to a Room Temperature (RT) probe[5]. For biological assays, this sensitivity is non-negotiable; it allows researchers to work at physiological protein concentrations (1–10 µM) rather than forcing artificially high concentrations that trigger non-specific protein aggregation[6].

Experimental Methodology: Self-Validating FAXS Protocol

Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS) relies on the competitive displacement of a fluorinated "spy" molecule (in this case, a weak-affinity 2,4-difluorophenyl isoxazole) by a non-fluorinated library compound[7].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal control that does not interact with the target, the system automatically flags false positives caused by hardware drift or sample degradation.

FAXS_Workflow Start Prepare Target Protein & 2,4-Difluoro Spy Control Add 4-Fluorophenylalanine (Self-Validation Control) Start->Control Mix Incubate with Test Compound Control->Mix NMR Acquire T2-Filtered 19F NMR Spectrum Mix->NMR Validate Control Signal Sharp & Stable? NMR->Validate Fail Assay Invalid (Aggregation/Drift) Validate->Fail No Decision Spy Signal Recovered? Validate->Decision Yes Hit Hit Identified (Target Bound) Decision->Hit Yes NoHit No Hit (No Displacement) Decision->NoHit No

Self-validating 19F FAXS NMR workflow for screening 2,4-difluorophenyl isoxazole derivatives.

Step-by-Step Acquisition Protocol

1. Matrix Preparation: Prepare a buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific small-molecule aggregation (promiscuous inhibition). Add 10% D₂O strictly to provide a deuterium lock signal for the spectrometer without destabilizing the protein fold[8].

2. Self-Validation Control Integration: Spike the buffer with 50 µM of 4-fluorophenylalanine. Causality: This amino acid does not bind the target protein. If its ¹⁹F signal broadens, shifts, or loses integration during the run, it proves that global protein precipitation, pH drift, or magnetic field shimming failure has occurred. This instantly invalidates the assay, preventing false data interpretation[8].

3. Spy Molecule Calibration: Add 50 µM of the 2,4-difluorophenyl isoxazole spy molecule. Acquire a standard 1D ¹⁹F NMR spectrum (e.g., zgf1h with ¹H decoupling) to establish the baseline sharp integrals for the F-2 and F-4 peaks.

4. Protein Complexation & Signal Suppression: Titrate the target protein (typically 5–10 µM) into the sample. The spy molecule binds the protein, adopting its slow tumbling rate. Because CSA relaxation is proportional to the rotational correlation time, the spy molecule's


 relaxation time plummets, broadening its signal into the baseline[6]. Verify that >80% of the spy signal intensity is lost.

5. Competitive Displacement: Add the non-fluorinated library compound (e.g., 50 µM). Incubate for 10 minutes to reach thermodynamic equilibrium.

6. T₂-Filtered Data Acquisition: Execute a


-filtered Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
Causality: The CPMG sequence acts as a low-pass filter for relaxation times. It completely dephases the broad, fast-relaxing signals of the protein-bound state, ensuring that the detector only records the sharp, slow-relaxing signals of the freely tumbling, displaced spy molecule[1].

7. Data Interpretation: Analyze the spectrum. If the 4-fluorophenylalanine control peak is sharp and unchanged, the system is validated. If the F-2 and F-4 signals of the 2,4-difluorophenyl isoxazole spy molecule re-emerge, the library compound is a confirmed hit that successfully outcompeted the spy for the target's binding site.

References

1.[19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjBZD6Fqo1gUPl-vJvpBZmr9yK9JB_V2KByVaxxULemPzCIOtX3C1cFRr-M_ACdt5xCbcqbkVGk05WcWVIe0eqi_tZfUPmEUKlwOX4LBcG7YCnEhEUlEZAME3jq8wYarWBIRvZSoP-x0Jp8A=] 2. [NMR Spectroscopy in Drug Discovery and Development] - [labome.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYvCRtIkiSJuyHy8ses2Lfh7iAYbikohh2HMLUwS9NWFI3UYejlssQoZuST0r2ZLOPmUo6jXPssZri4M2_JbqYivRNq7fhjnnyHZoaAM5S35FQtQ-51q_6hLoHdBlgHkY6BWSJ01c2i7Oef05xPV-FpW-P_CKEzV-ZCGnZGMnNx8gSLKDwxy6wgemK6lj_csk=] 3.[Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability] -[researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXaN-59bXlF_bL1X3K0n84P43DjiD5OTGyB5BCpKF9DWsRNrqtEPrLCITCpIkCXu_cAZE_a3MVN88RWpqcPG-qC2nrSER5bIZVXeGdACAxQo1-Wu4Zm-uLH1-8uJToh_cCCAIz4lybei5kbOwfjEnLf7FfRWa8qi03DMbFIlg-FgoyyoOiUDmFY_r_FjTfvYrzQyAQQPzkG0j-7dc1eqH-nmorwcATXpOYsJhDE6Pf8SoGRVTE7HPp9XOLc143BOfwQCdScEzT5CNqyvg3DDUGWXB5OGISGob2Xnn2o68nCHRT74f5uoxcJ4HUuw==] 4.[Real-time and equilibrium 19F-NMR studies reveal the role of domain–domain interactions in the folding of the chaperone PapD] -[nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PK_LQAf17jC6SuUyl4Ql4b3Ae-Cpac7wfJjMEuI-mFBGd9Vsle5PvJNpyhKKzB3jHJ-EcN4CfpYf-So_6GGmEReYJ4pkp4Fs_eKwRzHE5kLBdaGTM_wr1dXXPyk8KFhLHOzhuKYelt8P4A==] 5.[Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products] - [ucd.ie] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmG4CwkrnxNunTuZ4MZ_wjXiiaa3f_lRi18R1n_kkTc5eFPDSI085MzF6RQ79v4D8OoyajbcPX_sVnPViWyqYv0tkb_QK3Ik2JfKb8MGxMshYvcJHKFn6OmZwsZhIJDcHwE71rXze1nDQ-1vvRWsBXcA6CFhAFyR3PWuU=] 6.[THESE DE DOCTORAT DE] - [theses.fr] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvijKJAZiHzehSjIYTkiM8a9-7zGUBLBFjWIlddERlhMEsLkhFS31zM_wE2tzE5bwN_zhaBpYR4lfz75RKENLIbGOVAO9lghXuTk9-lBJjB4SalCRdS1CFME7mBN0=] 7.[Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfbrXi3qXx3vII7GZDnlOUVKh_25SAcGlL0cQ4pnc97SuDLgTNFdMAuOvEaqPK4Ts_OIEii4L9TbWfDsf95CzIZalKuvR9FtFecwd5WkWx0gHT8gu0qxivQRbTTp4kEtojX6yXRRdMqdfVAM=] 8.[Improving NMR sensitivity by use of salt-tolerant cryogenically cooled probes] - [researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKWiL5PgiR4XzwHiZaUKf0GKM_IBheNwea6WGJvyTxv199TGpyqr9olxi5K7FYU2Xw4Ocpc-PHm78aE_O6izV8WZYyRj0YWCGvcVY8LXQsOlOYTkEqH2b8VOHt3eyYvaBBrkz5Vhmi2UEsn-vF_Qp_dH5HLcm_0WoKpvzOgNHsIh7S9Sp3qmIHavjmIKym_l7GmqNf3ejfH1C7R2EorWx3NktCtgCL1RNCNn0kdZjRK8pu-8W90nYA_A==]

Sources

Technical Guide: Mass Spectrometry Profiling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole , a critical intermediate in the synthesis of the atypical antipsychotic Iloperidone .

Executive Summary & Application Context

Compound: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole CAS: 135306-45-5 Molecular Formula:


Exact Mass:  229.01

In pharmaceutical development, this isoxazole derivative serves as the electrophilic "warhead" for the alkylation of piperidine derivatives during Iloperidone synthesis. Its precise characterization is mandatory for genotoxic impurity profiling (due to the alkyl halide moiety) and process control.

This guide compares analytical approaches for structural elucidation and provides a definitive fragmentation map based on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Comparative Analysis: Analytical Approaches

For researchers characterizing this intermediate, choosing the correct ionization and detection mode is critical. The table below compares the performance of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) platforms for this specific analyte.

FeatureTriple Quadrupole (QqQ) Q-TOF (High Resolution) Recommendation
Primary Utility Quantitation (SRM/MRM)Structural Elucidation & Impurity IDUse Q-TOF for initial characterization; QqQ for routine QC.
Sensitivity High (pg/mL range)Moderate to HighQqQ is preferred for trace impurity analysis.
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppmQ-TOF is required to confirm the

elemental composition.
Fragmentation Low-energy CID (Standard)High-energy CID + Accurate Mass FragmentsQ-TOF allows confirmation of fragment formulas (e.g., distinguishing

loss from

).
Isotopic Pattern Visible but low resolutionDistinct, resolvable fine structureQ-TOF clearly resolves the

splitting.

Structural Analysis & Fragmentation Mechanics

Isotopic Signature (Pre-Fragmentation)

Before inducing fragmentation, the full-scan MS spectrum provides diagnostic confirmation via the chlorine isotope pattern.

  • Base Peak (

    
    ):  m/z 230.0 (assuming 
    
    
    
    )
  • Isotope Peak (

    
    ):  m/z 232.0
    
  • Intensity Ratio: ~3:1 (

    
    )
    
  • Fluorine Effect: The two fluorine atoms (

    
    ) are monoisotopic, contributing no satellite peaks but creating a mass defect that lowers the exact mass slightly below the integer value.
    
Fragmentation Pathway (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the isoxazole ring and the chloromethyl side chain dictate the fragmentation.

Mechanism 1: The Isoxazole Ring Cleavage (Dominant) The isoxazole


 bond is the weakest link. Cleavage typically precedes or accompanies the loss of the side chain.
  • Precursor: m/z 230

    
    
    
  • Primary Loss: Loss of the chloromethyl group as a radical or neutral

    
     is common, but isoxazoles often undergo a retro-cycloaddition-like cleavage.
    
  • Diagnostic Ion: Cleavage of the ring often yields the 2,4-difluorobenzoyl cation (m/z 141).

Mechanism 2: Halogen Loss

  • Loss of HCl (36 Da): The chloromethyl group eliminates

    
     to form a stable radical cation or closed-shell ion, typically at m/z 194 .
    
  • Loss of Cl radical (35 Da): Observed in higher energy collisions, yielding m/z 195 .

Mechanism 3: Deep Fragmentation

  • m/z 113: Loss of

    
     from the benzoyl fragment leaves the 2,4-difluorophenyl cation  (
    
    
    
    ).
Visualized Fragmentation Pathway

The following diagram maps the logical flow of ion generation.

FragmentationPath Parent Precursor Ion [M+H]+ m/z 230 (Cl Isotope Pattern) Frag1 Fragment A [M+H - HCl]+ m/z 194 Parent->Frag1 - HCl (36 Da) (Elimination) Frag2 Fragment B (Difluorobenzoyl Cation) m/z 141 Parent->Frag2 Isoxazole Ring Cleavage (- C2H2ClN) Frag4 Fragment D [M+H - Cl•]+ m/z 195 Parent->Frag4 - Cl• (35 Da) (Radical Loss) Frag3 Fragment C (Difluorophenyl Cation) m/z 113 Frag1->Frag3 Deep Fragmentation Frag2->Frag3 - CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole.

Validated Experimental Protocol

To reproduce these results or validate the purity of your intermediate, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential for promoting protonation (

      
      ) in positive mode ESI.
      
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile (Cl loss) and stable (Ring break) fragments.

Data Interpretation Workflow

Workflow Sample Crude Reaction Mixture LC LC Separation (Rt ~3.5 min) Sample->LC MS1 Full Scan MS Check m/z 230/232 (3:1 Ratio) LC->MS1 MS2 MS/MS (CID) Target m/z 230 MS1->MS2 Data Confirm Fragments: 194, 141, 113 MS2->Data

Figure 2: Analytical workflow for confirming the identity of the isoxazole intermediate.

Reference Data: Fragment Ion Table

m/z (Experimental)Ion IdentityFormula (Predicted)MechanismRelative Abundance (Est.)
230.0


Parent Ion100%
232.0


Isotope~32%
194.0


EliminationHigh
141.0


Benzoyl CationMedium
113.0


Phenyl CationLow

References

  • Iloperidone Synthesis & Intermediates

    • Patent: "Process for the preparation of Iloperidone." WO 2012/032532.[1] (Describes the alkylation of the isoxazole intermediate).

  • Isoxazole Fragmentation Mechanisms

    • Source: "Mass spectrometry of isoxazoles."[2] Heterocycles, Vol 14. (General mechanisms for N-O cleavage).

  • General Mass Spectrometry of Halogenated Compounds

    • Source: NIST Chemistry WebBook, SRD 69. (Isotopic patterns of Chlorine).

Sources

IR spectroscopy characteristic bands for isoxazole C=N and C-Cl bonds

Author: BenchChem Technical Support Team. Date: March 2026

Resolving specific functional groups in complex pharmaceutical intermediates requires a nuanced understanding of both molecular physics and instrumental optics. For halogenated heterocycles, accurately characterizing the isoxazole C=N stretch alongside the C-Cl stretch presents a unique analytical challenge. The C=N band is often masked by overlapping aromatic C=C vibrations, while the C-Cl band resides in the far-fingerprint region where instrument optics and sampling modalities heavily dictate signal integrity.

This guide provides an objective, data-driven comparison of Diamond ATR-FTIR versus Transmission FT-IR (KBr Pellet) for the characterization of isoxazole C=N and C-Cl bonds, grounded in self-validating experimental protocols.

Spectroscopic Physics: Isoxazole and C-Cl Bonds

To select the correct sampling technique, one must first understand the causality behind the vibrational frequencies of the target bonds.

  • The Isoxazole C=N Stretch: The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The C=N stretching vibration typically manifests as a medium-to-strong band between 1570 and 1615 cm⁻¹ [1]. Because this frequency is highly sensitive to conjugation and substituent effects, it frequently overlaps with aromatic C=C stretching modes, requiring high-resolution data acquisition to deconvolute the peaks.

  • The C-Cl Stretch: The carbon-chlorine stretching vibration is governed by the reduced mass of the bonded atoms. As the atomic mass of the halogen increases, the absorption shifts to lower wavenumbers[2]. Consequently, the C-Cl stretch appears in the far-fingerprint region, typically between 850 and 550 cm⁻¹ [3].

Table 1: Characteristic IR Bands of Halogenated Isoxazoles
Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Spectral Notes
Isoxazole C=N Stretch 1570 – 1615Medium-StrongHighly dependent on ring conjugation; often overlaps with aromatic C=C[1].
Isoxazole Ring Stretch 1400 – 1500MediumRing breathing modes; highly diagnostic for the intact heterocycle[4].
Isoxazole N-O Stretch ~1150StrongCaused by the strong dipole moment change between the heteroatoms.
C-Cl Stretch 850 – 550StrongPosition dictated by the heavy mass of chlorine; highly sensitive to sampling optics[3].

Technology Comparison: Diamond ATR vs. Transmission FT-IR

When analyzing halogenated isoxazoles, the choice between Attenuated Total Reflectance (ATR) and Transmission FT-IR fundamentally alters the resulting spectrum.

The Causality of Spectral Distortion in ATR: In traditional Transmission FT-IR, absorbance follows the Beer-Lambert Law, where the pathlength is constant across all wavelengths. In ATR-FTIR, the effective pathlength is dictated by the depth of penetration (


) of the evanescent wave. Because 

is directly proportional to the wavelength (

), the IR beam penetrates significantly deeper into the sample at 600 cm⁻¹ (C-Cl region) than it does at 1600 cm⁻¹ (C=N region). Therefore, raw ATR spectra will artificially amplify the C-Cl band while suppressing the C=N band.

Furthermore, the choice of ATR crystal is critical. Zinc Selenide (ZnSe) crystals have a low-frequency cutoff around 650 cm⁻¹, which can truncate the C-Cl band. A Diamond ATR crystal (cutoff ~400 cm⁻¹) is strictly required for resolving the full C-Cl profile.

Table 2: Performance Comparison for Halogenated Isoxazoles
ParameterDiamond ATR-FTIRTransmission FT-IR (KBr)
Spectral Range 4000 – 400 cm⁻¹ (Captures full C-Cl)4000 – 400 cm⁻¹ (Captures full C-Cl)
Relative C-Cl Intensity Artificially High (requires algorithm correction)Linear / True to Beer-Lambert Law
C=N Resolution Excellent, but lower relative intensityExcellent, high relative intensity
Sample Preparation None (Direct contact)High (Requires fine grinding & pressing)
Primary Failure Mode Poor crystal contact (air gaps)Mie scattering (insufficient grinding)

Self-Validating Experimental Workflows

To ensure scientific integrity, both methodologies below are designed as self-validating systems . This means the protocol contains internal quality control checks that automatically invalidate the run if the physical parameters are flawed.

Workflow Start Halogenated Isoxazole Sample QC System Suitability: Polystyrene Film Check Start->QC Decision Select FT-IR Sampling Modality QC->Decision ATR Diamond ATR (Surface/Rapid) Decision->ATR Trans Transmission (Bulk/Quantitative) Decision->Trans ATR_Prep Apply 50 N Pressure Ensure Crystal Contact ATR->ATR_Prep Trans_Prep Grind 1:100 in KBr Press at 10 Tons Trans->Trans_Prep ATR_Check Check: Depth Effect (Stronger C-Cl at 700 cm⁻¹) ATR_Prep->ATR_Check Trans_Check Check: Baseline Slope (Reject if Mie Scattering) Trans_Prep->Trans_Check ATR_Corr Apply ATR Correction Algorithm ATR_Check->ATR_Corr Valid Spectral Validation & Band Assignment Trans_Check->Valid ATR_Corr->Valid

Figure 1: Self-validating decision matrix for FT-IR analysis of halogenated isoxazoles.

Protocol A: Diamond ATR-FTIR (High-Throughput / Surface Analysis)
  • System Suitability (Validation): Scan a 1.5 mil polystyrene calibration film. Verify that the aromatic C=C stretch is exactly at 1601.2 cm⁻¹ (±1 cm⁻¹). If it fails, realign the interferometer.

  • Background Acquisition: Collect a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-5 mg of the solid halogenated isoxazole directly onto the diamond crystal.

  • Pressure Application (Causality): Apply the pressure anvil to ~50 N. Causality: The evanescent wave only extends 0.5–2 µm above the crystal. Without intimate contact, air gaps will cause severe signal attenuation, particularly at the higher-frequency C=N band.

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, allowing the C-Cl and C=N peak intensities to be accurately compared against transmission libraries.

Protocol B: Transmission FT-IR (Quantitative / Bulk Analysis)
  • System Suitability (Validation): Run an open-beam background scan to verify the single-beam energy profile peaks around 2000 cm⁻¹, confirming source health.

  • Sample Preparation (Causality): Grind 1 mg of the isoxazole sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar for exactly 2 minutes. Causality: The sample particles must be ground to a diameter smaller than the wavelength of the IR light (i.e., < 2 µm). If particles are larger, they will cause Mie scattering, which deflects the shorter-wavelength light.

  • Pellet Pressing: Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum to remove trapped air and moisture.

  • Data Acquisition & Internal Check: Scan the pellet. Self-Validating Check: Examine the baseline at 4000 cm⁻¹. If the absorbance is > 0.1 A and slopes downward toward 2000 cm⁻¹, Mie scattering has occurred. The pellet must be rejected and reground, as the sloping baseline will artificially distort the integration of the 1600 cm⁻¹ C=N band.

Conclusion & Best Practices

For the routine identification of halogenated isoxazoles, Diamond ATR-FTIR is the superior choice due to its rapid workflow and lack of moisture-sensitive KBr preparation. However, the analyst must understand the physical causality of the evanescent wave: the C-Cl band (850–550 cm⁻¹) will appear disproportionately intense compared to the C=N band (1570–1615 cm⁻¹) unless mathematical ATR correction is applied. Conversely, for rigorous quantitative analysis or when building primary reference standard libraries, Transmission FT-IR remains the gold standard, provided the self-validating checks for Mie scattering are strictly enforced.

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities , nih.gov,[Link]

  • SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION , rasayanjournal.co.in,[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts,[Link]

  • Halogenated Organic Compounds , Spectroscopy Online,[Link]

Sources

HPLC Separation of Isoxazole Regioisomers: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: Separating isoxazole regioisomers (specifically 3,5-disubstituted vs. 5,3-disubstituted variants) is a classic chromatographic challenge due to their identical molecular weights and similar hydrophobicities. The Solution: While C18 columns are the industry standard for initial screening, they often fail to resolve these structural isomers because they rely primarily on hydrophobicity. Phenyl-Hexyl stationary phases are the superior alternative.[1] They utilize


-

interactions to discriminate between the specific electron distributions of the isoxazole ring and its aromatic substituents, often achieving baseline resolution (

) where C18 fails.

Mechanistic Foundation: Why C18 Fails and Phenyl Succeeds

To separate regioisomers, you must exploit the differences in their electronic environment, not just their bulk hydrophobicity.

The Isoxazole Dipole & Electronic Environment

The isoxazole ring is a 5-membered heterocycle containing adjacent oxygen and nitrogen atoms. It possesses a significant dipole moment (


 D).
  • Regioisomer A (3-Substituted): Substituents at the 3-position interact directly with the N-O bond vector.

  • Regioisomer B (5-Substituted): Substituents at the 5-position are distal to the N-O bond, creating a different net dipole vector and steric profile.

Stationary Phase Interactions[2][3]
  • C18 (Alkylsilane): Interacts via Van der Waals forces (hydrophobicity). Since regioisomers often have nearly identical logP values, C18 phases frequently result in co-elution or "shouldering."

  • Phenyl-Hexyl: Interacts via

    
    -
    
    
    
    stacking
    and dipole-induced dipole forces. The electron-deficient or electron-rich nature of the isoxazole ring (depending on substituents) interacts differentially with the phenyl ring on the stationary phase. This provides "shape selectivity."
Visualization: Interaction Mechanisms

G cluster_c18 C18 Interaction (Hydrophobic) cluster_phenyl Phenyl-Hexyl Interaction (Pi-Pi + Steric) C18_Phase C18 Ligand (Alkyl Chain) Iso_A1 Isoxazole Isomer A C18_Phase->Iso_A1 Van der Waals Iso_B1 Isoxazole Isomer B C18_Phase->Iso_B1 Van der Waals Result_C18 Result: Co-elution (Similar Hydrophobicity) Iso_A1->Result_C18 Iso_B1->Result_C18 Phenyl_Phase Phenyl Ligand (Aromatic Ring) Iso_A2 Isoxazole Isomer A (Steric/Electronic Fit 1) Phenyl_Phase->Iso_A2 Strong Pi-Stacking Iso_B2 Isoxazole Isomer B (Steric/Electronic Fit 2) Phenyl_Phase->Iso_B2 Weak Pi-Stacking Result_Phenyl Result: Separation (Distinct Pi-Interactions) Iso_A2->Result_Phenyl Iso_B2->Result_Phenyl

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. Note the differentiation capability of the Phenyl phase via electronic interactions.

Experimental Protocol: Method Optimization

This protocol is designed for the separation of neutral to weakly acidic isoxazole derivatives (e.g., phenyl-isoxazoles).

Reagents & Equipment[1][3][4][5]
  • System: HPLC with PDA/UV detector (254 nm is standard for isoxazoles).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.8). Note: Acidic pH suppresses ionization of residual silanols and any acidic moieties on the isoxazole.

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

    • Expert Tip:Methanol is preferred for Phenyl columns. ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      -
      
      
      interactions, dampening selectivity [1].
Step-by-Step Workflow
  • Column Selection: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3-5 µm).

  • Screening Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • Flow: 1.0 mL/min

    • Temp: 30°C

  • Selectivity Check: Inject individual standards of regioisomers to identify elution order.

  • Optimization: If resolution (

    
    ) < 1.5, switch organic modifier from ACN to MeOH to enhance 
    
    
    
    -interaction strength.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The following data represents a typical separation profile for 3,5-diphenylisoxazole regioisomers. This dataset illustrates the "selectivity swap" often observed when changing stationary phases.[1]

Representative Data: Separation Performance
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Mobile Phase Water/ACN (Gradient)Water/MeOH (Gradient)
Interaction Mode HydrophobicHydrophobic +

-

Isomer A RT (min) 12.411.8
Isomer B RT (min) 12.613.2
Resolution (

)
0.6 (Co-elution) 2.8 (Baseline)
Selectivity (

)
1.021.15
Tailing Factor (

)
1.21.1

Table 1: Comparison of chromatographic parameters. Note the significant increase in selectivity (


) and resolution (

) on the Phenyl-Hexyl phase.
Analysis of Results
  • On C18: The hydrophobic surface area of the 3,5-isomer vs the 5,3-isomer is nearly identical. The C18 chain cannot "feel" the position of the nitrogen atom in the ring effectively.

  • On Phenyl-Hexyl: The aromatic ring of the stationary phase aligns with the isoxazole core. The isomer with less steric hindrance around the

    
    -system (often the 3,5-disubstituted form depending on R-groups) interacts more strongly, increasing retention and creating separation space [2].
    

Troubleshooting & Optimization Logic

If you encounter issues, follow this logic tree to resolve them.

Optimization Start Start: Low Resolution (Rs < 1.5) Check_Solvent Current Solvent? Start->Check_Solvent Switch_MeOH Switch ACN -> MeOH (Enhance Pi-Pi) Check_Solvent->Switch_MeOH If ACN Check_Temp Check Temperature Check_Solvent->Check_Temp If MeOH Lower_Temp Lower Temp (20°C) (Lock Conformation) Check_Temp->Lower_Temp If >30°C Change_Col Change Column Chemistry Check_Temp->Change_Col If <25°C Try_PFP Try Pentafluorophenyl (PFP) (Electronic Selectivity) Change_Col->Try_PFP

Figure 2: Decision matrix for optimizing isoxazole separations.

Critical Troubleshooting Tips
  • Peak Tailing: Isoxazoles have a basic nitrogen. If tailing occurs (

    
    ), ensure your buffer pH is controlled. At pH 2.7 (Formic Acid), the nitrogen is less likely to interact with residual silanols.
    
  • Inverted Elution Order: Be aware that switching from C18 to Phenyl can reverse elution order. Always run individual standards to confirm identity [3].

  • Alternative Columns: If Phenyl-Hexyl fails, consider Pentafluorophenyl (PFP) columns. The fluorine atoms create a strong electron-deficient face, which interacts aggressively with electron-rich isoxazole derivatives.

References

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Safety Profile & Hazard Logic

The Core Hazard: The molecule 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole presents a dual-threat hazard profile derived from its pharmacophore structure.

  • Alkylating Potential (The Chloromethyl Group): The primary hazard is the chloromethyl moiety (

    
    ) attached to the electron-withdrawing isoxazole ring. This activates the methylene carbon for nucleophilic attack, making it a potent alkylating agent . In biological systems, this translates to potential DNA/protein alkylation (mutagenicity) and severe skin/eye irritation or lachrymatory effects.
    
  • Bioavailability (The Difluorophenyl Group): The 2,4-difluorophenyl ring significantly increases lipophilicity (

    
    ), facilitating rapid dermal absorption. Once absorbed, the alkylating motif can cause systemic toxicity.
    

Immediate GHS Classification (Derived from Structure-Activity Relationship):

  • Skin Corr.[1][2][3] 1B: Causes severe skin burns and eye damage.

  • Skin Sens. 1: May cause an allergic skin reaction.[1]

  • Muta. 2: Suspected of causing genetic defects (due to alkylation potential).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of alkylating isoxazoles. The following matrix is based on permeation resistance data for chlorinated heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVAL/PE laminate) Standard nitrile gloves degrade rapidly against chlorinated alkylating agents. Laminate films provide >480 min breakthrough time.
Hand Protection (Dexterity) Double-gloving: Nitrile (Outer) over Laminate (Inner) Laminate gloves reduce dexterity. Wearing a tight nitrile glove over the laminate secures the fit and provides mechanical abrasion resistance.
Respiratory P100 / N95 (Particulate) + OV (Organic Vapor) If handling solid powder, P100 is mandatory to prevent inhalation of alkylating dust. If in solution, an OV cartridge prevents vapor inhalation.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. The lachrymatory potential requires a gas-tight seal (goggles). A face shield protects the neck/skin from corrosive dust.
Body Tyvek® Lab Coat / Apron Disposable Tyvek suits prevent dust accumulation on personal clothing, which can lead to secondary exposure outside the lab.

Part 3: Operational Handling Protocol

Engineering Controls & Containment

Requirement: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Enclosure.

  • Face Velocity: Maintain 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The fluorinated ring contributes to high static charge retention, increasing the risk of powder dispersal (aerosolization).

Validated Workflow (Visualization)

HandlingWorkflow cluster_Spill Emergency Spill Response Start Start: Protocol Initiation PPE_Check PPE Verification (Laminate Gloves + Goggles) Start->PPE_Check Eng_Check Hood Velocity Check (>80 fpm) PPE_Check->Eng_Check Weighing Weighing (Static Control) Use Anti-static Gun Eng_Check->Weighing Pass Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Reaction Reaction / Usage Solubilization->Reaction Decon Decontamination (Thiosulfate Quench) Reaction->Decon Disposal Waste Disposal (Halogenated Stream) Decon->Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Vermiculite Evacuate->Absorb Absorb->Decon

Figure 1: Operational workflow for handling alkylating isoxazole derivatives, ensuring containment from weighing to disposal.

Part 4: Decontamination & Chemical Disposal[4]

The "Self-Validating" Neutralization System: Do not dispose of active alkylating agents directly into waste drums. You must chemically deactivate the chloromethyl group first.

Reagent: 10% Sodium Thiosulfate (


) in water.

Mechanism: The thiosulfate anion (


) is a potent, soft nucleophile that rapidly displaces the chloride in the chloromethyl group, forming a non-toxic Bunte salt (S-alkyl thiosulfate). This reaction is irreversible and visually validated (the solution becomes homogeneous/clear if the starting material was an oil, or simply dissolves).


Step-by-Step Decontamination Protocol:

  • Glassware: Rinse all contaminated glassware (flasks, spatulas) with the 10% Thiosulfate solution.

  • Soak: Allow the glassware to soak for 30 minutes. This ensures the alkyl chloride is fully converted to the water-soluble Bunte salt.

  • Verification: Check pH. The reaction should remain neutral.

  • Final Wash: Rinse with water and acetone. The rinsate can now be safely disposed of in the aqueous waste stream (check local regulations) or halogenated organic waste if mixed with solvents.

Part 5: Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Immediate Drench: Wash with soap and water for 15 min.[1][2][4] Do NOT use alcohol (increases absorption).Seek medical attention.[1][2][3][4][5] Monitor for delayed sensitization or chemical burns.
Eye Contact Irrigate: Flush with eyewash station for 15 min, holding eyelids open.Consult an ophthalmologist immediately. Corrosive damage may be delayed.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen.[4]Monitor for pulmonary edema (fluid in lungs), which can occur hours after exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7130599, 3-(Chloromethyl)-5-thien-2-ylisoxazole (Structural Analog Safety Data). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (2012).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.